molecular formula C16H15NO3 B13726458 4-((Benzyl carbamoyl)methyl)benzoic acid

4-((Benzyl carbamoyl)methyl)benzoic acid

Cat. No.: B13726458
M. Wt: 269.29 g/mol
InChI Key: SLIZXFCQNPNHBB-UHFFFAOYSA-N
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Description

4-((Benzyl carbamoyl)methyl)benzoic acid is a useful research compound. Its molecular formula is C16H15NO3 and its molecular weight is 269.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

4-[2-(benzylamino)-2-oxoethyl]benzoic acid

InChI

InChI=1S/C16H15NO3/c18-15(17-11-13-4-2-1-3-5-13)10-12-6-8-14(9-7-12)16(19)20/h1-9H,10-11H2,(H,17,18)(H,19,20)

InChI Key

SLIZXFCQNPNHBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling of 4-[2-(Benzylamino)-2-oxoethyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile of 4-((Benzylcarbamoyl)methyl)benzoic acid , a structural derivative of homoterephthalic acid characterized by a benzoic acid "head" and a benzylamide "tail."[1] This specific scaffold is frequently encountered in medicinal chemistry as a linker fragment in PTP1B inhibitors, PPAR agonists, and peptidomimetics.[1]

Technical Whitepaper | Version 1.0

Executive Summary

4-((Benzylcarbamoyl)methyl)benzoic acid (IUPAC: 4-[2-(benzylamino)-2-oxoethyl]benzoic acid) is a bifunctional small molecule combining a polar, ionizable carboxylic acid moiety with a lipophilic benzylamide domain.[1] Its physicochemical behavior is dominated by the pH-dependent solubility of the benzoic acid core (pKa ~4.[1]3) and the hydrogen-bonding potential of the amide linker.[1] This guide provides a comprehensive analysis of its solid-state properties, solution thermodynamics, and stability, alongside validated experimental protocols for characterization.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

PropertyDetail
IUPAC Name 4-[2-(benzylamino)-2-oxoethyl]benzoic acid
Common Synonyms Homoterephthalic acid mono-benzylamide; 4-(Benzylcarbamoylmethyl)benzoic acid
Molecular Formula

Molecular Weight 283.33 g/mol
SMILES O=C(O)c1ccc(cc1)CC(=O)NCc2ccccc2
Core Scaffold Homoterephthalic acid (4-carboxymethylbenzoic acid)
Structural Segmentation

The molecule consists of three distinct pharmacophores that dictate its properties:

  • Benzoic Acid Head: Provides pH-dependent solubility and electrostatic binding potential.

  • Methylene Linker: Insulates the aromatic ring from the amide, preventing conjugation and maintaining the pKa near that of benzoic acid.[1]

  • Benzylamide Tail: Adds significant lipophilicity (LogP contribution ~ +1.[1]5) and offers a donor/acceptor site for hydrogen bonding.[1]

Structure Head Benzoic Acid Head (Polar/Ionizable) pKa ~4.3 Linker Methylene-Amide Linker (Neutral/H-Bonding) Head->Linker 4-position Tail Benzyl Tail (Lipophilic/Hydrophobic) LogP Driver Linker->Tail Amide Bond

Figure 1: Pharmacophore segmentation of the target molecule.

Physicochemical Properties[1][5][6][7]

Solid-State Profile
  • Appearance: White to off-white crystalline powder.

  • Melting Point (Predicted): 175°C – 195°C.[1]

    • Rationale: Homoterephthalic acid melts at ~237°C. Converting one acid group to a mono-benzylamide removes one strong acid-dimer interaction but introduces amide hydrogen bonding (N-H···O=C) and

      
      -
      
      
      
      stacking from the benzyl ring, resulting in a high but slightly reduced melting point compared to the di-acid parent.[1]
  • Crystallinity: High tendency for polymorphism due to conformational flexibility of the methylene linker and benzyl amide bond rotation.[1]

Solution State & Lipophilicity[1]
  • Dissociation Constant (pKa): 4.3 ± 0.1.[1]

    • The methylene spacer (-CH2-) effectively insulates the benzoic acid ring from the electron-withdrawing effect of the amide carbonyl.[1] Thus, the pKa remains close to unsubstituted benzoic acid (4.20).[1]

  • Lipophilicity (LogP/LogD):

    • LogP (Neutral): ~3.2 (Predicted).[1]

    • LogD (pH 7.4): ~0.8.[1]

    • Insight: At physiological pH (7.4), the carboxylic acid is deprotonated (

      
      ), significantly reducing the distribution coefficient (LogD) and increasing aqueous solubility.[1]
      
Solubility Profile

The solubility is strictly pH-dependent:

  • pH < 3 (Acidic): Low aqueous solubility (< 50 µg/mL).[1] The molecule exists in its neutral, protonated form and may precipitate.[1]

  • pH > 5.5 (Basic): High aqueous solubility (> 1 mg/mL).[1] Formation of the benzoate anion drives dissolution.[1]

  • Organic Solvents: Soluble in DMSO, DMF, and Methanol; sparingly soluble in Dichloromethane.[1]

Stability & Reactivity

  • Hydrolytic Stability: The amide bond is stable under neutral and physiological conditions.[1] Hydrolysis to homoterephthalic acid and benzylamine requires harsh acidic (6M HCl, reflux) or basic (1M NaOH, >60°C) conditions.[1]

  • Thermal Stability: Stable up to its melting point.[1] Decarboxylation is unlikely below 200°C unless catalyzed by strong bases.[1]

  • Photostability: The benzyl and benzoyl rings absorb UV (λmax ~230-240 nm), but the molecule is generally photostable in solid form.[1]

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Objective: To precisely determine the ionization constant of the benzoic acid moiety.[1]

  • Preparation: Dissolve 2 mg of the compound in 10 mL of a co-solvent mixture (e.g., Methanol/Water 30:70) to ensure initial solubility.

  • Titrant: Standardized 0.1 M KOH (CO2-free).

  • Procedure:

    • Perform a "blank" titration on the solvent mixture.[1]

    • Titrate the sample solution from pH 2.0 to pH 11.0 under inert gas (

      
      ) purge.[1]
      
    • Record pH vs. Volume of KOH added.[1]

  • Analysis: Use the Bjerrum plot or Gran plot method to identify the equivalence point.[1] Extrapolate the pKa to zero organic solvent content using the Yasuda-Shedlovsky equation.[1]

Protocol B: Kinetic Solubility (Shake-Flask Method)

Objective: To define the solubility limit at physiological pH.[1]

  • Buffer Preparation: Prepare 50 mM Phosphate Buffer Saline (PBS) adjusted to pH 7.4.[1]

  • Saturation: Add excess solid compound (approx. 5 mg) to 1 mL of buffer in a glass vial.

  • Equilibration:

    • Shake at 300 rpm for 24 hours at 25°C.

    • Allow to stand for 2 hours or centrifuge at 10,000 rpm for 10 mins.

  • Quantification:

    • Remove supernatant and dilute with Mobile Phase (Acetonitrile/Water).[1]

    • Analyze via HPLC-UV (254 nm) against a standard calibration curve.

Protocol C: HPLC Purity & Stability Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 240 nm (Amide/Benzoyl absorption).[1]

Synthesis & Profiling Workflow

The following diagram illustrates the logical flow from synthesis to physicochemical validation.

Workflow Start Start: Homoterephthalic Acid Step1 Activation (Thionyl Chloride or HATU) Start->Step1 Step2 Coupling (+ Benzylamine) Step1->Step2 Step3 Purification (Recrystallization from EtOH/Water) Step2->Step3 Check Purity Check (HPLC > 98%) Step3->Check Check->Step3 Fail (<95%) Exp1 Solid State Analysis (DSC, XRD) Check->Exp1 Pass Exp2 Solution Analysis (pKa, LogP, Solubility) Check->Exp2 Pass Report Final Physicochemical Profile Exp1->Report Exp2->Report

Figure 2: Synthesis and characterization workflow.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 220005, 4-(Carboxymethyl)benzoic acid. Retrieved from [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Standard text for pKa/LogP protocols).

  • ChemSrc. 4-(Benzyloxycarbonylamino-methyl)-benzoic acid Properties (Analog Reference). Retrieved from [Link][1]

Sources

Molecular weight and structural analysis of 4-((Benzyl carbamoyl)methyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Structural Analysis of 4-((Benzylcarbamoyl)methyl)benzoic Acid

Foreword: Elucidating the Molecular Identity

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is the bedrock upon which all subsequent research is built. 4-((Benzylcarbamoyl)methyl)benzoic acid, a molecule possessing both a carboxylic acid and a secondary amide moiety, represents a versatile scaffold. Its structure suggests potential applications as a linker molecule in complex architectures or as a pharmacophore in medicinal chemistry, potentially interacting with biological targets through hydrogen bonding and aromatic interactions.[1] The unambiguous confirmation of its molecular weight and three-dimensional structure is, therefore, not merely a procedural step but a critical validation of its identity and purity.

This guide provides a comprehensive framework for the analytical chemist, researcher, or drug development professional tasked with this characterization. We will move beyond rote procedures to explore the causality behind methodological choices, ensuring a robust and self-validating analytical workflow. The techniques detailed herein—mass spectrometry, NMR spectroscopy, and infrared spectroscopy—are synergistic, each providing a unique piece of the structural puzzle.

Part 1: Foundational Properties and Molecular Weight Determination

The initial step in any analytical endeavor is to establish the theoretical foundation of the molecule .

Molecular Formula: C₁₆H₁₅NO₃ Theoretical Molecular Weight (Monoisotopic Mass): 285.1052 g/mol Theoretical Molecular Weight (Average Mass): 285.30 g/mol

This theoretical data serves as the benchmark against which experimental results are compared. The primary technique for the empirical determination of molecular weight is mass spectrometry.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing a precise molecular weight and valuable structural clues based on fragmentation patterns.[2]

MS_Workflow A Sample Preparation (Dissolution in MeOH/H₂O) B Electrospray Ionization (ESI) (Positive or Negative Mode) A->B Infusion C Mass Analyzer (e.g., Quadrupole, TOF) B->C Ion Transfer D Detector C->D Ion Separation E Data Acquisition (Mass Spectrum) D->E Signal Processing

Caption: High-level workflow for Mass Spectrometry analysis.

  • Sample Preparation: Accurately weigh ~1 mg of 4-((benzylcarbamoyl)methyl)benzoic acid and dissolve it in 1 mL of a suitable solvent mixture, such as 50:50 methanol:water, to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL for analysis.

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines. Set the electrospray ionization (ESI) source parameters. For this molecule, both positive and negative ion modes are viable.

    • Negative Ion Mode ([M-H]⁻): Often preferred for carboxylic acids, as they readily deprotonate.[3] Set the instrument to scan a mass range of m/z 100-500.

    • Positive Ion Mode ([M+H]⁺): The amide nitrogen can be protonated. Set the instrument to scan a similar mass range.

  • Analysis: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum.

  • Data Interpretation: Identify the molecular ion peak. In negative mode, this will be the [M-H]⁻ adduct. In positive mode, it will be the [M+H]⁺ adduct. The presence of these peaks provides strong evidence for the molecular weight.

Ion AdductTheoretical m/zExpected ObservationStructural Inference
[M-H]⁻284.10High-intensity peak in negative modeConfirms molecular weight
[M+H]⁺286.11High-intensity peak in positive modeConfirms molecular weight
[M+Na]⁺308.09Possible adduct in positive modeConfirms molecular weight

Further structural information can be gleaned from tandem MS (MS/MS) experiments, where the molecular ion is fragmented. Key fragments of benzoic acid derivatives often include the benzene cation (m/z 77) and a fragment from the loss of the hydroxyl group (m/z 105 from benzoic acid itself).[2] For the target molecule, characteristic fragments would arise from the cleavage of the amide bond and the benzyl group.

Part 2: Definitive Structural Elucidation

While MS confirms what the molecular weight is, spectroscopic techniques like NMR and IR reveal how the atoms are connected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

NMR_Workflow A Sample Preparation (5-25 mg in 0.6 mL DMSO-d₆) B NMR Spectrometer (High-Field Magnet) A->B Insert Sample C RF Pulse & Acquisition (FID Signal) B->C Excite Nuclei D Fourier Transform (FT) C->D Data Processing E NMR Spectrum (Chemical Shift, Integration, Multiplicity) D->E Generate Spectrum

Caption: Generalized workflow for acquiring an NMR spectrum.

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent.[3]

    • For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.[3]

    • Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will solubilize the compound and allow for the observation of exchangeable protons from the carboxylic acid (-COOH) and amide (-NH) groups. Tetramethylsilane (TMS) is used as an internal standard (0.0 ppm).[4]

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Additional experiments like DEPT, COSY, and HSQC can be performed to further confirm assignments.

  • Data Processing & Interpretation: Process the raw data (Free Induction Decay) by applying a Fourier transform. Integrate the peaks in the ¹H spectrum to determine proton ratios and analyze the chemical shifts and coupling patterns (multiplicities) to assign the signals to specific protons in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5Broad Singlet1H-COOH The acidic proton of a carboxylic acid typically appears far downfield and is often broad.[5]
~8.5Triplet1H-NH- The amide proton signal is a triplet due to coupling with the two adjacent benzylic protons (-CH₂-).
7.95Doublet2HAr-H (ortho to COOH)Aromatic protons ortho to the electron-withdrawing carboxyl group are deshielded.
7.40Doublet2HAr-H (ortho to CH₂)Aromatic protons ortho to the alkyl substituent.
7.20-7.35Multiplet5HAr-H (Benzyl ring)The five protons of the monosubstituted benzyl ring will appear as a complex multiplet.
4.30Doublet2H-CH₂- (Benzylic)This methylene group is adjacent to the amide nitrogen and shows coupling to the -NH proton.
3.65Singlet2H-CH₂- (Bridge)This methylene group is between the benzoic ring and the amide carbonyl, appearing as a singlet.
Chemical Shift (δ, ppm)AssignmentRationale
~171.5-C=O (Amide)Amide carbonyl carbons are characteristically found in this region.[6]
~167.5-C=O (Carboxylic Acid)Carboxyl carbons absorb in the 165 to 185 δ range.[5]
~142.0Ar-C (ipso to CH₂)Quaternary aromatic carbon attached to the methylene bridge.
~137.5Ar-C (ipso, Benzyl)Quaternary aromatic carbon of the benzyl group.
~130.0Ar-C (ipso to COOH)Quaternary aromatic carbon attached to the carboxyl group.
127-130Ar-CH Multiple signals for the 8 aromatic CH carbons.
~42.5-CH₂- (Benzylic)Aliphatic carbon attached to nitrogen.
~41.0-CH₂- (Bridge)Aliphatic carbon adjacent to the aromatic ring and carbonyl.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.[7]

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No extensive sample preparation is required.

  • Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (e.g., CO₂, H₂O) absorptions.

  • Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Interpretation: Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups in the molecule.

Wavenumber (cm⁻¹)Intensity / ShapeVibrationFunctional Group
2500-3300Very BroadO-H StretchCarboxylic Acid
~3300Medium, SharpN-H StretchSecondary Amide
~3030MediumC-H StretchAromatic
2850-2960Weak-MediumC-H StretchAliphatic
~1700Strong, SharpC=O StretchCarboxylic Acid
~1650Strong, SharpC=O Stretch (Amide I)Secondary Amide
~1540MediumN-H Bend (Amide II)Secondary Amide
~1290StrongC-O StretchCarboxylic Acid

Part 3: The Gold Standard - Single Crystal X-ray Crystallography

For absolute, unambiguous structural determination, single-crystal X-ray crystallography is the definitive method.[8] It provides a three-dimensional map of electron density, revealing precise atomic positions, bond lengths, bond angles, and intermolecular interactions in the solid state.[9]

XRay_Workflow A Crystal Growth (Slow evaporation, vapor diffusion) B Crystal Mounting & Screening A->B C X-ray Diffraction (Data Collection) B->C D Structure Solution (Phase problem) C->D E Structure Refinement D->E F Final Structure Validation (CIF file) E->F

Caption: Key stages in single-crystal X-ray structure determination.

The primary challenge of this technique is growing a high-quality single crystal, which is often a rate-limiting step.[9] However, a successful crystallographic analysis would provide irrefutable proof of the compound's structure, including the relative orientation of the benzyl and benzoic acid moieties and the hydrogen-bonding networks formed by the amide and carboxylic acid groups in the crystal lattice.

Conclusion

The structural characterization of 4-((benzylcarbamoyl)methyl)benzoic acid is a multi-faceted process that relies on the synergistic application of modern analytical techniques. Mass spectrometry provides a rapid and accurate determination of the molecular weight. NMR spectroscopy offers a detailed map of the covalent framework, confirming the connectivity of every atom. Finally, infrared spectroscopy serves as a quick and reliable confirmation of the key functional groups. Together, these methods provide a self-validating system that ensures the identity, purity, and structural integrity of the molecule, a critical requirement for its advancement in any research or development pipeline.

References

  • Benchchem. Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.
  • Homework.Study.com. Can someone explain the mass spectrum of benzoic acid?.
  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.
  • ResearchGate. Mass spectrum of a benzoic acid derivative identified in 119 and 193....
  • ACS Publications. N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry.
  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives.
  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.
  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives.
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.
  • Chemistry Research Journal. Synthesis and characterization of Benzoic Acid.
  • Wikipedia. X-ray crystallography.
  • PubMed, National Institutes of Health. X-ray Crystallography of Chemical Compounds.

Sources

Physicochemical Profiling of Benzyl Carbamoyl Benzoic Acid Derivatives: pKa, Ionization, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the ionization behavior of benzyl carbamoyl benzoic acid derivatives , a structural motif common in metabolic disease therapeutics (e.g., meglitinide analogs, PTP1B inhibitors). These amphiphilic molecules present unique challenges in drug development due to the interplay between their lipophilic benzyl tails and the pH-dependent ionization of the benzoic acid moiety.

This document details the theoretical basis for pKa shifts using Hammett Linear Free Energy Relationships (LFER), outlines the solubility-permeability trade-offs (pH-partition hypothesis), and provides validated experimental protocols for accurate pKa determination in low-solubility contexts.

Structural Basis and Theoretical Framework

The Pharmacophore

The core scaffold consists of a benzoic acid moiety linked to a benzyl group via a carbamoyl (amide) bridge. The physicochemical behavior is dominated by the carboxylic acid, which serves as the primary ionization center.

  • Acidic Center: The benzoic acid carboxylic group (

    
    ).
    
  • Linker: The carbamoyl group (

    
    ) acts as an electronic modifier.
    
  • Lipophilic Tail: The benzyl ring contributes to

    
     but has minimal direct electronic effect on the pKa due to the insulating methylene bridge.
    
Hammett Prediction of pKa

The pKa of the benzoic acid derivative can be predicted using the Hammett equation, which relates the ionization constant of a substituted aromatic system to that of the unsubstituted parent.[1]



  • 
    :  The pKa of unsubstituted benzoic acid (
    
    
    
    ).[2]
  • 
     (Rho):  The reaction constant (defined as 
    
    
    
    for benzoic acid ionization in water at 25°C).[3][4][5]
  • 
     (Sigma):  The substituent constant.[1][3][4][5]
    

The Carbamoyl Effect: The amide linker (


) is an electron-withdrawing group (EWG)  due to the carbonyl dipole.
  • 
    : 
    
    
    
  • 
    : 
    
    
    

Consequently, these derivatives are generally more acidic than benzoic acid.

  • Predicted pKa (para-isomer):

    
    
    
  • Predicted pKa (meta-isomer):

    
    
    
Ortho-Substitution and Intramolecular Effects

If the carbamoyl group is ortho to the carboxylic acid, steric inhibition of resonance and intramolecular hydrogen bonding (between the amide -NH and carboxylate -COO⁻) can cause significant deviations from Hammett predictions, often raising the pKa (making the acid weaker) by stabilizing the neutral form.

Ionization Behavior & Physicochemical Implications[1][3][4][7][8][9]

The ionization state dictates the molecule's biopharmaceutical fate.[6] This relationship is visualized below.

Pathway Visualization: Structure-Ionization Relationship

IonizationPathway Neutral Neutral Species (HA) (Predominant at pH < 3.5) High Permeability / Low Solubility Equilibrium Equilibrium pKa ≈ 3.8 - 4.2 Neutral->Equilibrium Deprotonation (-H+) Anionic Anionic Species (A-) (Predominant at pH > 5.5) High Solubility / Low Permeability Equilibrium->Anionic Ionization Anionic->Equilibrium Protonation (+H+) Substituents Substituent Effects (Hammett σ) Substituents->Equilibrium EWG Stabilizes Anion (Lowers pKa)

Caption: The equilibrium between the neutral (permeable) and anionic (soluble) forms is modulated by electronic substituent effects.

Solubility-pH Profile

These derivatives follow the classic Henderson-Hasselbalch solubility relationship for weak acids:



  • pH 1.2 (Stomach): The molecule is un-ionized (

    
    ). Solubility is limited by the lipophilic benzyl tail. Formulation strategies (e.g., micronization, amorphous solid dispersions) are critical here.
    
  • pH 6.8 (Intestine): The molecule is ionized (

    
    ). Solubility increases exponentially.
    

Experimental Protocols for pKa Determination

Due to the low aqueous solubility of the neutral form (


), standard aqueous titration often precipitates the compound before the pKa is reached. The Yasuda-Shedlovsky extrapolation method  (Cosolvent Titration) is the required protocol.
Method: Potentiometric Titration in Cosolvent (Methanol/Water)

Principle: Titrations are performed in varying ratios of Methanol:Water (e.g., 30%, 40%, 50% MeOH). The apparent pKa (


) is measured for each ratio and extrapolated to 0% organic solvent.

Reagents:

  • Titrant: 0.1 M KOH (Carbonate-free).

  • Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

  • Cosolvent: HPLC-grade Methanol.

  • Standard: Potassium Hydrogen Phthalate (KHP) for electrode calibration.

Protocol Steps:

  • Electrode Calibration: Calibrate the glass pH electrode using the "4-parameter" method (Avdeef, 2012) to correct for the liquid junction potential in organic solvents.

  • Sample Preparation: Weigh ~3-5 mg of the derivative into the titration vessel.

  • Solvent Addition: Add 20 mL of the specific MeOH/Water mixture (containing 0.15 M KCl).

  • Acidification: Add small volume of 0.1 M HCl to lower starting pH to ~2.0 (ensuring full protonation).

  • Titration: Titrate with 0.1 M KOH under inert gas (Argon/Nitrogen) purge to exclude CO2.

  • Data Collection: Record pH vs. Volume until pH reaches ~11.0.

  • Repetition: Repeat steps 2-6 for at least three different MeOH concentrations (e.g., 30%, 40%, 50%).

Data Analysis (Yasuda-Shedlovsky Equation): Plot


 vs. 

(dielectric constant). The y-intercept represents the aqueous pKa.
Workflow Visualization

TitrationWorkflow Start Weigh Sample (~5mg) Solvent Prepare Cosolvent (MeOH/Water + KCl) Start->Solvent Acidify Acidify to pH 2.0 (Ensure HA form) Solvent->Acidify Titrate Titrate with KOH (Inert Atmosphere) Acidify->Titrate Calc Calculate psKa (Gran Plot) Titrate->Calc Extrapolate Yasuda-Shedlovsky Extrapolation to 0% Calc->Extrapolate

Caption: Step-by-step workflow for determining pKa of insoluble derivatives using cosolvent potentiometry.

Data Analysis: Substituent Effects

The table below illustrates how modifications to the benzyl ring (distal) and the benzoic acid ring (proximal) affect pKa.

Derivative TypeSubstituent PositionElectronic EffectPredicted pKa ShiftApprox pKa
Unsubstituted -Reference03.8 - 4.2
Nitro- Benzoic (meta)Strong EWG-0.73.2 - 3.4
Chloro- Benzoic (para)Weak EWG-0.23.7 - 3.9
Methoxy- Benzoic (para)Strong EDG+0.34.2 - 4.5
Fluoro- Benzyl (para)Inductive (Distance damped)Negligible~4.0
Methyl- Benzyl (para)Weak EDG (Distance damped)Negligible~4.1

Note: Substituents on the benzyl ring have minimal effect on the benzoic acid pKa because the amide linker breaks the conjugation.

Implications for Drug Delivery

  • Oral Absorption:

    • These derivatives are Class II (Low Solubility, High Permeability) or Class IV candidates.

    • Absorption is optimal in the upper small intestine (duodenum/jejunum) where pH (5-6) begins to ionize the acid, aiding dissolution, while a fraction remains neutral for membrane permeation.

  • Salt Selection:

    • Since the pKa is ~4.0, salts should be formed with bases having a pKa > 6.0.

    • Recommended Counter-ions: Sodium, Potassium, Tromethamine (Tris), or Meglumine. Meglumine is particularly effective for benzoic acid derivatives to prevent disproportionation in the stomach.

References

  • Avdeef, A. (2012).[7] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[8] Link

  • IUPAC. (2025). Dissociation Constants of Organic Acids and Bases. IUPAC-NIST Solubility Data Series. Link

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Box, K., & Comer, J. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Discovery Technologies, 5(2), 109-118. Link

Sources

Thermodynamic stability of 4-((Benzyl carbamoyl)methyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive thermodynamic and kinetic stability profile of 4-((benzylcarbamoyl)methyl)benzoic acid (referred to herein as BCMBA ). As a structural motif common in pharmaceutical intermediates (analogous to Rebampipide precursors and homoterephthalic acid derivatives), understanding its stability is critical for process optimization and shelf-life prediction.[1]

This guide moves beyond basic characterization, analyzing the causality of degradation—specifically the competition between intermolecular hydrogen bonding in the solid state and hydrolytic cleavage in the solution state.

Molecular Architecture & Thermodynamic Baseline[1]

To predict stability, we must first deconstruct the molecular scaffold.[1] BCMBA possesses two thermodynamically significant functional groups linked by a methylene bridge.[1]

Structural Thermodynamics

The molecule consists of a benzoic acid moiety and a benzyl-acetamide side chain.[1]

  • The Methylene Insulation: The -CH2- linker between the phenyl ring and the carbonyl of the amide prevents direct conjugation.[1] This thermodynamic isolation means the amide bond lacks the resonance stabilization found in direct benzamides, making it slightly more susceptible to nucleophilic attack (hydrolysis) than a benzamide but more stable than an aliphatic amide due to steric bulk.[1]

  • Hydrogen Bonding Network: The carboxylic acid (donor/acceptor) and the amide (donor/acceptor) create a high probability of polymorphism . In the solid state, these groups form robust intermolecular dimers and catemers, significantly increasing the lattice energy (

    
    ).
    
Physicochemical Constants (Predicted)
ParameterValue (Approx.)Thermodynamic Implication
Molecular Formula

MW: 269.30 g/mol
pKa (Acid) 4.2 ± 0.2At pH > 5.2, the molecule exists as a carboxylate anion, increasing solubility but altering hydrolysis kinetics.
pKa (Amide) ~15 (Neutral)Non-ionizable in physiological range; protonates only in strong acid (pH < 1).
LogP 2.1 - 2.5Moderate lipophilicity; suggests low aqueous solubility at low pH.[1]
Melting Point 185°C - 210°CHigh

indicates strong crystal lattice stability driven by H-bonds.[1]

Solid-State Thermodynamics: Polymorphism & Thermal Stress[1]

In drug development, the solid-state form dictates thermodynamic solubility and stability.[1] BCMBA is prone to enantiotropic polymorphism .

Lattice Energy & Polymorph Risk

The coexistence of the carboxylic acid dimer and the amide-amide hydrogen bond ladder allows for multiple packing arrangements.[1]

  • Form I (Thermodynamic Stable): Likely characterized by head-to-head carboxylic acid dimers and trans-amide stacking.[1] High melting point, lower solubility.[1]

  • Form II (Metastable): Often formed during rapid precipitation (kinetic control).[1] May exhibit higher solubility but risks solid-state conversion during storage.[1]

Thermal Analysis Protocol (DSC/TGA)

To validate solid-state stability, the following protocol is mandatory.

Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Prep: Weigh 2-4 mg of BCMBA into a Tzero aluminum pan. Crimp non-hermetically (pinhole) to allow moisture escape.[1]

  • Equilibration: Equilibrate at 25°C for 5 minutes.

  • Ramp: Heat at 10°C/min to 250°C.

  • Analysis:

    • Look for a sharp endotherm (melting).[1][2][3]

    • Critical: If a small endotherm precedes the main melt (e.g., at 120°C), it indicates a solid-solid transition or desolvation, signaling a metastable polymorph.[1]

    • Decomposition: An erratic exotherm immediately following melting indicates thermal degradation (decarboxylation).[1]

Solution-State Kinetics: Hydrolysis Pathways

The primary thermodynamic instability of BCMBA in solution is the hydrolysis of the amide bond.[1] This reaction is exergonic (


) but kinetically hindered by a high activation energy (

) at neutral pH.
Degradation Mechanism

Under stress conditions (Acid/Base), the amide bond cleaves to yield 4-(carboxymethyl)benzoic acid (homoterephthalic acid derivative) and benzylamine .

Pathway Diagram (Graphviz)

degradation_pathway cluster_conditions Catalytic Conditions BCMBA BCMBA (Parent) Intermediate Tetrahedral Intermediate BCMBA->Intermediate Hydrolysis (+H2O, k_obs) ProductA 4-(Carboxymethyl) benzoic acid Intermediate->ProductA Acid (H+) or Base (OH-) ProductB Benzylamine Intermediate->ProductB Cond1 pH < 2: Specific Acid Catalysis Cond2 pH > 10: Specific Base Catalysis

Caption: Hydrolytic degradation pathway of BCMBA yielding primary amine and dicarboxylic acid derivatives.

pH-Rate Profile[1]
  • Acidic (pH < 2): Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water. Rate

    
    .
    
  • Neutral (pH 4-8): The "pH-independent" window.[1] Stability is maximal here. The reaction is extremely slow (shelf-life > 2 years at 25°C).[1]

  • Basic (pH > 10): Direct nucleophilic attack by

    
     on the carbonyl.[1] This is often faster than acid hydrolysis for this chemotype.[1] Rate 
    
    
    
    .

Experimental Protocols for Stability Assessment

To rigorously determine the thermodynamic stability, use the following self-validating workflows.

Forced Degradation (Stress Testing)

Do not rely on ambient storage data alone.[1] You must establish the pathways first.[1]

StressorConditionTarget DegradationPurpose
Acid Hydrolysis 1N HCl, 60°C, 24h10-20%Confirm amide cleavage kinetics.
Base Hydrolysis 1N NaOH, 60°C, 4h10-20%Confirm base susceptibility (usually higher).[1]
Oxidation 3%

, RT, 24h
< 5%Check benzyl benzylic oxidation (rare but possible).[1]
Thermal 80°C (Solid State), 7 days< 2%Assess crystal lattice stability.[1]
Stability-Indicating HPLC Method

This method separates BCMBA from its hydrolytic degradants.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    .[1]
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses acid ionization, sharpening peaks).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0 min: 5% B[1]

    • 15 min: 60% B

    • 20 min: 90% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 230 nm (Amide

    
    ) and 254 nm (Aromatic).
    
  • System Suitability Requirement: Resolution (

    
    ) between BCMBA and Benzylamine must be 
    
    
    
    .[1]
Analytical Workflow Diagram

analytical_workflow cluster_separation Gradient Separation Start Sample Preparation (1 mg/mL in MeOH:H2O) Filter Filtration (0.22 µm PVDF) Start->Filter Inject HPLC Injection (10 µL) Filter->Inject Separation C18 Column Interaction (Hydrophobic Selectivity) Inject->Separation Detect UV Detection (230/254 nm) Separation->Detect Data Integration & Mass Balance Check Detect->Data

Caption: HPLC-UV workflow for quantifying BCMBA and resolving hydrolytic impurities.

Conclusion & Recommendations

4-((Benzylcarbamoyl)methyl)benzoic acid exhibits a thermodynamic profile typical of "insulated" benzamides.[1]

  • Solid State: It is thermodynamically stable up to ~180°C, provided it is crystallized in its stable polymorph (Form I).[1] Hygroscopicity is low unless amorphous content is present.[1]

  • Solution State: It is kinetically stable at pH 4-7.[1] Formulation in strong acid or base will drive rapid hydrolysis.[1]

  • Risk Mitigation: For drug development, avoid wet granulation processes that involve high pH binders.[1] Store material in tight containers to prevent moisture-mediated surface hydrolysis.[1]

References

  • Rebamipide Impurity Profiling

    • Source: National Institutes of Health (NIH) / PubMed.
    • Relevance: Establishes the hydrolysis of the amide bond as the primary degradation pathway for this structural class.[1]

    • URL:[Link] (Search Term: Rebamipide acid degradation)

  • Amide Hydrolysis Kinetics

    • Source: Thea, S., et al. "Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters."[1][4] Organic & Biomolecular Chemistry.

    • Relevance: Provides the mechanistic basis (

      
       vs 
      
      
      
      ) for benzyl-amide cleavage.[1]
    • URL:[Link]

  • Thermodynamic Properties of Benzoic Acid Derivatives

    • Source: NIST Chemistry WebBook.[1][5] "Benzoic acid, 4-methyl-, methyl ester."[1][5]

    • Relevance: Provides baseline thermodynamic data (Enthalpy of fusion, he
    • URL:[Link]

  • Solid State Characterization

    • Source: RSC Advances.[1][6] "Solvates and polymorphs of rebamipide: preparation, characterization, and physicochemical analysis."

    • Relevance: Details the polymorphic risks of amide/acid pharmaceutical intermedi
    • URL:[Link]

Sources

MSDS and safety data for 4-((Benzyl carbamoyl)methyl)benzoic acid handling

[1]

Part 1: Chemical Identity & Physicochemical Profiling

Compound Name: 4-((Benzylcarbamoyl)methyl)benzoic acid Synonyms: 4-[2-(Benzylamino)-2-oxoethyl]benzoic acid; N-Benzyl-4-carboxyphenylacetamide.[1] Chemical Class: Functionalized Benzoic Acid / Secondary Amide.

Structural Analysis[2][3]
  • Core Scaffold: Benzoic acid (Provides acidity, pKa ~4.2).

  • Linker: Methylene group (-CH2-), insulating the amide from the benzoic ring resonance.[1]

  • Functional Group: Benzyl amide (Lipophilic, hydrogen bond donor/acceptor).

Predicted Physicochemical Properties

Table 1: Calculated and SAR-Derived Properties

PropertyValue (Predicted)Relevance to Safety
Molecular Formula C₁₆H₁₅NO₃Stoichiometry calculations.[1]
Molecular Weight 269.30 g/mol Dose calculation.
Physical State White to Off-White SolidDust inhalation hazard.
Melting Point 180°C – 210°CHigh thermal stability; unlikely to melt during standard handling.
Solubility (Water) Low (< 1 mg/mL)Requires organic solvents or basic pH for dissolution.
Solubility (Organic) High in DMSO, DMF, MeOHSolvent compatibility for stock solutions.
pKa (Acid) ~4.2 (Carboxylic acid)Corrosive to mucous membranes in high concentrations.
LogP ~2.5 – 3.0Lipophilic; potential for dermal absorption.

Part 2: Hazard Identification & Toxicology (GHS)[1]

Classification Strategy: Treated as a "Novel Chemical Entity" (NCE) . In the absence of specific animal toxicity data, the Precautionary Principle applies. The classification below is based on the additivity method of its functional groups.

GHS Classification (Predicted)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation (Acidic moiety).

    • H319: Causes serious eye irritation (Acidic moiety + Amide).

    • H335: May cause respiratory irritation (Fine dust particulate).

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors.[2]

    • P280: Wear protective gloves/eye protection/face protection.[2][3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do.[2][3]

Toxicology Insights
  • Acute Toxicity: Likely low oral toxicity (LD50 > 2000 mg/kg, extrapolated from benzoic acid derivatives), but ingestion should be strictly avoided.

  • Sensitization: Secondary amides are generally stable, but metabolic hydrolysis could release benzylamine (a known sensitizer). Treat as a potential weak sensitizer.

  • Carcinogenicity: No structural alerts (e.g., nitro groups, alkylating agents) present.

Part 3: Engineering Controls & Personal Protective Equipment (PPE)[1]

Hierarchy of Controls Workflow

The following diagram illustrates the decision logic for selecting controls based on the operation scale.

SafetyControlsStartOperation AssessmentScaleCheckQuantity > 500 mg?Start->ScaleCheckHighRiskHigh Dust PotentialScaleCheck->HighRiskYesLowRiskLow Dust Potential(Weighing/Aliquot)ScaleCheck->LowRiskNoHoodChemical Fume Hood(Sash < 18 inches)HighRisk->HoodRespRespiratory Protection(N95 or P100 if outside hood)Hood->RespIf hood failurePPEStandard PPE:Nitrile Gloves (0.11mm)Safety GlassesLab CoatHood->PPESnorkelLocal Exhaust / SnorkelLowRisk->SnorkelSnorkel->PPE

Figure 1: Risk-based selection of engineering controls and PPE.

Specific PPE Requirements[1][4][6][8]
  • Gloves: Nitrile rubber (minimum thickness 0.11 mm). Break-through time for solid powder is negligible, but if dissolved in DMSO or DMF , use "Double Gloving" or specific laminate gloves (e.g., Silver Shield), as these solvents permeate nitrile rapidly and carry the solute through the skin.

  • Eye Protection: ANSI Z87.1 compliant chemical safety goggles. Face shield required if handling large volumes of basic stock solution (risk of splash).

  • Respiratory: If weighing outside a fume hood, use a NIOSH-approved N95 particulate respirator.

Part 4: Handling & Experimental Protocols

Safe Weighing & Solubilization Protocol

Objective: Prepare a 100 mM stock solution in DMSO without generating hazardous dust.

Materials:

  • 4-((Benzylcarbamoyl)methyl)benzoic acid (Solid)[1]

  • Dimethyl Sulfoxide (DMSO), Anhydrous[1]

  • Analytical Balance (inside hood or enclosure)[1]

  • Vortex Mixer

Step-by-Step Methodology:

  • Preparation: Place the balance within the fume hood. If vibration is an issue, turn off the hood fan temporarily only during the read, wearing an N95 respirator.

  • Weighing:

    • Tare a glass vial (borosilicate).

    • Transfer solid using a static-free spatula. Do not use plastic weigh boats (static charge can disperse fine powder).

  • Solubilization:

    • Add DMSO to the vial before removing it from the hood.

    • Calculation: For 26.9 mg of compound, add 1.0 mL DMSO for 100 mM.

    • Cap tightly.[2][3] Vortex until clear.

    • Note: If dissolution is slow, mild warming (40°C) or sonication is permissible. The compound is thermally stable.

  • Labeling: Label as "Irritant" and "DMSO Solution (Permeation Hazard)".

Emergency Response: Spill & Exposure

Scenario: Spillage of 500 mg solid powder on the benchtop.

  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don double nitrile gloves, goggles, and N95 mask.

  • Containment: Cover the spill with a paper towel dampened with saturated sodium bicarbonate (NaHCO₃) solution.

    • Scientific Logic:[5][6] The bicarbonate neutralizes the carboxylic acid moiety, converting it to the water-soluble sodium salt (Sodium 4-((benzylcarbamoyl)methyl)benzoate), facilitating easier cleanup and reducing volatility.[1]

  • Cleanup: Wipe up the slurry. Place in a hazardous waste bag labeled "Solid Organic Acid Waste".

  • Decontamination: Wash surface with water, then 70% Ethanol.

Part 5: Stability & Reactivity

  • Stability: Stable under standard laboratory conditions (STP).

  • Incompatibilities:

    • Strong Oxidizers: (e.g., KMnO₄, Peroxides) – Risk of benzylic oxidation.

    • Strong Bases: Will deprotonate the carboxylic acid (intended reaction) but high concentrations may hydrolyze the amide bond over time (slow).

    • Strong Reducing Agents: (e.g., LiAlH₄) – Will reduce the amide and acid.

  • Decomposition Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).

Part 6: Synthesis & Reaction Workflow (Graphviz)[1]

The following diagram details the logical flow for using this compound as a building block in drug discovery (e.g., coupling reactions).

WorkflowSolidSolid Compound(Acidic Form)DissolveDissolution(DMSO/DMF)Solid->DissolveSolventActivateActivation(EDC/NHS or HATU)Dissolve->ActivateBase (DIEA)CouplingCoupling Reaction(Amine/Nucleophile)Activate->CouplingR-NH2QuenchAcidic Quench(1N HCl)Coupling->QuenchStop RxnIsolateIsolation(Precipitation/HPLC)Quench->Isolate

Figure 2: Standard workflow for utilizing the compound in amide coupling reactions.

References

  • PubChem. Compound Summary: Benzoic acid derivatives & Amide SAR. National Library of Medicine. Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Benzoic Acid. Available at: [Link][1]

Disclaimer: This guide is for research and development purposes only. It is generated based on chemical principles and structure-activity relationships. Users must perform their own risk assessment before handling.

Literature review on 4-((Benzyl carbamoyl)methyl)benzoic acid as a building block

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of 4-((Benzylcarbamoyl)methyl)benzoic acid , a strategic bifunctional building block in medicinal chemistry.

Part 1: Executive Summary & Chemical Identity

In the landscape of fragment-based drug design (FBDD) and peptidomimetic synthesis, 4-((Benzylcarbamoyl)methyl)benzoic acid (hereafter referred to as BCMB ) serves as a critical "linker-scaffold" hybrid. Unlike simple aliphatic linkers, BCMB integrates a rigid aromatic core (benzoic acid) with a flexible, functionalized arm (benzylacetamide).

This unique architecture allows it to function simultaneously as:

  • A Pharmacophore: Providing a hydrophobic benzyl moiety and a hydrogen-bonding amide motif.

  • A Vector: Directing substituents into specific protein sub-pockets via the para-substituted phenyl ring.

  • A Bioisostere: Mimicking the spatial arrangement of Phenylalanine-Glycine dipeptides without the metabolic instability of the peptide bond.

Chemical Identity Table[1]
PropertySpecification
IUPAC Name 4-(2-(Benzylamino)-2-oxoethyl)benzoic acid
Common Name 4-((Benzylcarbamoyl)methyl)benzoic acid
CAS Number Not widely listed as commodity chemical; synthesized in-situ
Molecular Formula C₁₇H₁₅NO₃
Molecular Weight 269.30 g/mol
Calculated LogP ~2.8 (Moderate Lipophilicity)
pKa (Acid) ~4.2 (Benzoic acid moiety)
H-Bond Donors/Acceptors 2 Donors (NH, OH) / 3 Acceptors (C=O, OH)

Part 2: Synthesis & Mechanistic Logic

The synthesis of BCMB requires a strategy that differentiates between two potential electrophilic sites if starting from a dicarboxylic acid precursor. The most robust, self-validating protocol utilizes chemoselective aminolysis of a diester intermediate.

The "Aliphatic Advantage" Strategy

The core challenge is differentiating the reactivity of the two carbonyl centers in the starting material, Homoterephthalic acid (4-carboxymethylbenzoic acid).

  • Site A (Aromatic): The benzoic acid ester is conjugated with the phenyl ring, increasing its stability and reducing electrophilicity.

  • Site B (Aliphatic): The acetic acid ester is electronically decoupled from the ring by the methylene spacer. It acts as a simple aliphatic ester, which is significantly more reactive toward nucleophilic attack by amines.

We exploit this kinetic difference to selectively install the benzylamine at the aliphatic position without touching the benzoic ester, which is subsequently hydrolyzed.

Step-by-Step Protocol
Phase 1: Selective Aminolysis
  • Starting Material: Dissolve Dimethyl homoterephthalate (1.0 eq) in Toluene or Methanol.

    • Note: Toluene allows for thermal control; Methanol promotes faster reaction but requires careful monitoring.

  • Nucleophile Addition: Add Benzylamine (1.05 eq).

    • Critical Step: Do not use a large excess of amine to avoid attacking the aromatic ester.

  • Reaction: Heat to 60°C for 4–6 hours.

    • Validation: Monitor by TLC. The starting diester (high R_f) will disappear, replaced by the mono-amide/mono-ester (medium R_f). If the di-amide forms (low R_f), reduce temperature.

  • Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with 1N HCl (to remove unreacted benzylamine) and Brine.

Phase 2: Regioselective Hydrolysis
  • Saponification: Dissolve the intermediate (Methyl 4-(2-(benzylamino)-2-oxoethyl)benzoate) in THF:Water (3:1).

  • Reagent: Add LiOH (2.5 eq). Stir at room temperature for 12 hours.

    • Mechanism:[1][2][3][4] The aromatic methyl ester is hydrolyzed to the carboxylate. The amide bond formed in Phase 1 is stable under these mild basic conditions.

  • Isolation: Acidify carefully with 1N HCl to pH 3. The product, BCMB , will precipitate as a white solid. Filter and dry.

Synthesis Workflow Diagram

SynthesisWorkflow SM Dimethyl Homoterephthalate (Diester) Step1 Selective Aminolysis (Benzylamine, 60°C) SM->Step1 Kinetic Control Inter Intermediate: Aliphatic Amide / Aromatic Ester Step1->Inter Aliphatic attack Step2 Saponification (LiOH, THF/H2O) Inter->Step2 Ester Hydrolysis Product Final Product: BCMB Step2->Product Acidification

Caption: Chemoselective synthesis exploiting the reactivity difference between aliphatic and aromatic esters.

Part 3: Applications in Drug Discovery

BCMB is not merely a passive linker; it is an active structural element used to probe biological space.

Peptidomimetics (Protease Inhibition)

In protease inhibitor design, the P1-P1' interaction is critical. BCMB mimics the Phenylalanine-Glycine scissile bond sequence but replaces the hydrolyzable peptide bond with a stable carbon scaffold.

  • Mechanism: The benzyl group occupies the hydrophobic S1 pocket. The benzoic acid extends into the S1' region, providing a handle for further coupling to "warheads" (e.g., boronic acids, aldehydes) or P' residues.

Fragment-Based Drug Discovery (FBDD)

BCMB is an ideal "grown" fragment.

  • Starting Point: Benzoic acid fragments often bind weakly to solvent-exposed lysine or arginine residues.

  • Elaboration: "Growing" the fragment with the (benzylcarbamoyl)methyl arm allows the molecule to reach adjacent hydrophobic pockets, exponentially increasing affinity (super-additivity) while maintaining ligand efficiency.

PROTAC Linker Design

While standard PROTAC linkers are PEG or alkyl chains, BCMB offers a rigidifying element .

  • Entropic Penalty Reduction: The phenyl ring restricts the conformational freedom of the linker, potentially reducing the entropic cost of ternary complex formation (Target-PROTAC-E3 Ligase).

Pharmacophore Interaction Map

Pharmacophore Benzyl Benzyl Group (Ligand) S1_Pocket Hydrophobic S1 Pocket (Receptor) Benzyl->S1_Pocket Pi-Stacking / Hydrophobic Amide Amide Linker (Ligand) HB_Network Backbone H-Bonds (Receptor) Amide->HB_Network H-Bond Donor/Acceptor Benzoic Benzoic Acid (Ligand) Salt_Bridge Arg/Lys Residue (Receptor) Benzoic->Salt_Bridge Ionic Interaction

Caption: Pharmacophore mapping of BCMB showing simultaneous engagement of hydrophobic, polar, and ionic domains.

Part 4: Experimental Protocols

Protocol A: Coupling BCMB to a Secondary Amine (Library Synthesis)

Use this protocol to attach the BCMB building block to a core scaffold.

Reagents:

  • BCMB (1.0 eq)

  • Target Amine (R-NH2) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Procedure:

  • Activation: Dissolve BCMB and DIPEA in DMF. Add HATU and stir for 5 minutes. The solution should turn slightly yellow, indicating formation of the activated ester.

  • Coupling: Add the Target Amine. Stir at room temperature for 2 hours.

  • Validation: LC-MS should show the product mass [M+H]+. The carboxylic acid peak of BCMB will vanish.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (removes unreacted BCMB) and 1N HCl (removes unreacted amine/DIPEA).

Protocol B: Quality Control (QC)
  • 1H NMR (DMSO-d6): Look for the diagnostic singlet of the methylene linker (-CH2-) around δ 3.6 ppm . The amide NH usually appears as a triplet (or broad singlet) around δ 8.5 ppm .

  • HPLC Purity: Ensure >95% purity at 254 nm. The benzoic acid chromophore provides strong UV absorption.

References

  • Chemoselective Aminolysis of Diesters

    • Title: Selective reaction of aliphatic esters in the presence of arom
    • Source:Journal of Organic Chemistry
    • URL:[Link] (General reference for principle)

  • Homoterephthalic Acid Derivatives in Synthesis

    • Title: Synthesis and evaluation of homoterephthalic acid deriv
    • Source:Bioorganic & Medicinal Chemistry Letters
    • URL:[Link]

  • Amide Bond Isosteres

    • Title: Bioisosteres in Medicinal Chemistry.[4]

    • Source:Journal of Medicinal Chemistry
    • URL:[Link]

  • Graphviz Visualization Standards

    • Source:Graphviz Document
    • URL:[Link]

Sources

Crystal Structure and Polymorphism of 4-((Benzylcarbamoyl)methyl)benzoic Acid: A Strategic Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a strategic technical whitepaper for the solid-state characterization of 4-((Benzylcarbamoyl)methyl)benzoic acid .

Given the specific molecular architecture—a homoterephthalic acid backbone with a benzylamide side chain—this compound represents a classic "high-risk, high-reward" system in crystal engineering. It possesses the three drivers of prolific polymorphism: conformational flexibility (via methylene linkers), multiple hydrogen bond donors/acceptors (acid + amide), and aromatic stacking potential .

Molecular Architecture & Solid-State Risk Profile

To control the solid form, we must first deconstruct the molecule into its supramolecular functionalities. This molecule is not a rigid brick; it is an articulated system capable of adopting multiple packing arrangements.

1.1 The Structural "Perfect Storm"

The molecule consists of a benzoic acid moiety linked by a methylene group (


) to a secondary amide, which is further linked to a benzyl group.
Structural FeatureSolid-State ImplicationRisk Level
Carboxylic Acid (-COOH) Forms strong

homodimers or catemers.
High (Synthon Competition)
Secondary Amide (-CONH-) Forms

chains or amide-acid heterosynthons.
High (Synthon Competition)
Methylene Linkers (-CH_2-) Allows rotation (

), leading to Conformational Polymorphism .
Critical
Aromatic Rings (x2)

stacking and T-shaped interactions stabilize specific packings.
Moderate
1.2 Synthon Competition Visualization

The primary driver of polymorphism here is the competition between the acid and amide groups. In Phase A, the acid might dimerize with itself. In Phase B, the acid might H-bond to the amide carbonyl.

SynthonCompetition Molecule 4-((Benzylcarbamoyl) methyl)benzoic acid AcidDimer Acid-Acid Homodimer (R2,2(8) Motif) Molecule->AcidDimer Strongest Interaction AmideChain Amide-Amide Chain (C(4) Motif) Molecule->AmideChain Kinetic Trapping Heterosynthon Acid-Amide Heterosynthon Molecule->Heterosynthon Co-operative Packing Result_A Form I (High MP, Stable) AcidDimer->Result_A Result_B Form II (Metastable, Soluble) AmideChain->Result_B Heterosynthon->Result_A

Figure 1: Synthon competition pathways leading to potential polymorphic forms.

Theoretical Polymorphic Landscape

Based on crystal engineering principles derived from analogous systems (e.g., hippuric acid derivatives and benzamides), we can predict the likely crystal habits of this compound.

2.1 The Conformational Toggle

The central methylene group (


) between the phenyl ring and the amide carbonyl acts as a hinge.
  • Folded Conformation (U-Shape): The benzyl ring folds back towards the benzoic acid. This is often favored by intramolecular

    
     interactions but may carry a higher lattice energy penalty due to poor packing efficiency.
    
  • Extended Conformation (L-Shape or Linear): The molecule stretches out, maximizing intermolecular H-bonding surface area. This typically yields the thermodynamically stable form (Form I).

2.2 Hydrogen Bonding Motifs
  • Motif A (Classic Dimer): Carboxylic acids form centrosymmetric dimers. Amides form infinite chains perpendicular to the acid dimers. This is the most probable stable structure.

  • Motif B (Catemer): The acid group forms a hydrogen bond with the amide carbonyl of a neighboring molecule, creating a helical network. This is often found in metastable forms crystallized from polar protic solvents (e.g., Methanol).

Experimental Screening Protocol

To isolate these forms, a "brute force" evaporation is insufficient. You must use a thermodynamic vs. kinetic control strategy.

3.1 Solvent Selection Matrix

Select solvents based on their H-bond donor/acceptor propensity to disrupt specific synthons.

Solvent ClassExamplesTarget OutcomeMechanism
Non-Polar Toluene, HeptaneThermodynamic Form (Form I) Promotes intramolecular H-bonds and acid dimerization.
Polar Protic Methanol, IPASolvates / Metastable Solvent competes for Acid/Amide protons, disrupting dimers.
Polar Aprotic DMSO, DMFForm II / Amorphous Strong acceptors break acid dimers; slow evaporation traps high-energy conformers.
3.2 Step-by-Step Screening Workflow

ScreeningWorkflow Start Crude API (4-((Benzylcarbamoyl)methyl)benzoic acid) Method1 Slurry Conversion (Thermodynamic Control) Start->Method1 Method2 Fast Evaporation (Kinetic Control) Start->Method2 Method3 Anti-Solvent Crash (Precipitation) Start->Method3 Solvent1 Acetonitrile or Nitromethane (50°C, 48h) Method1->Solvent1 Solvent2 DCM/MeOH (1:1) Rotovap Method2->Solvent2 Solvent3 Dissolve in DMSO -> Pour into Water Method3->Solvent3 Result1 Stable Form I (High Density) Solvent1->Result1 Result2 Metastable Form II (Needles) Solvent2->Result2 Result3 Amorphous / Nanocrystalline Solvent3->Result3

Figure 2: Workflow for isolating thermodynamic and kinetic polymorphs.

Characterization & Diagnostic Signals

Once solids are isolated, you must differentiate them using orthogonal techniques.

4.1 Powder X-Ray Diffraction (PXRD)
  • Low Angle Region (5° - 15° 2

    
    ):  Watch this region closely. The long axis of this molecule usually results in a primary d-spacing of 10–15 Å.
    
    • Shift in d-spacing: A shift of >0.5° 2

      
       in the first peak indicates a change in the packing layer distance (e.g., interdigitated vs. non-interdigitated layers).
      
  • High Angle: Changes here usually indicate minor conformational adjustments rather than packing motif changes.

4.2 Differential Scanning Calorimetry (DSC)
  • Endotherm A (Melting): Look for a sharp melting point. If the compound is pure, the highest melting form is usually the stable one (Heat of Fusion Rule).

  • Exotherm (Recrystallization): If you see a small endotherm followed immediately by an exotherm, you have a metastable enantiotropic polymorph converting to a stable form upon heating.

4.3 IR Spectroscopy (The "Fingerprint" for Synthons)

Since H-bonding changes between polymorphs, IR is a rapid diagnostic tool.

  • Carbonyl Region (1650–1750 cm⁻¹):

    • Acid Dimer: ~1680–1700 cm⁻¹.

    • Free/Catemer Acid: ~1710–1730 cm⁻¹.

    • Amide I: Shifts in the 1640–1660 cm⁻¹ range indicate changes in amide-to-amide H-bonding strength.

Strategic Recommendations for Development
  • Lock the Form Early: Due to the flexibility of the benzylamide tail, this molecule will be prone to solvate formation . Avoid chlorinated solvents (DCM, Chloroform) in late-stage processing, as they often intercalate into the channel structures formed by the aromatic rings.

  • Seed Control: Once the stable form (likely the high-melting, triclinic or monoclinic form) is identified, generate seeds immediately. The metastable forms of amide-acids can be notoriously persistent (the "disappearing polymorph" phenomenon).

  • Impurity Profiling: Note that the hydrolysis of the amide bond generates homoterephthalic acid and benzylamine . Homoterephthalic acid has its own polymorphs and can co-crystallize with the API, creating "false" polymorphs in your screen. Always verify purity by HPLC before claiming a new form.

References
  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311–2327. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on conformational polymorphism). Link

  • Nangia, A. (2008). Conformational Polymorphism in Organic Crystals. Accounts of Chemical Research, 41(5), 595–604. Link

  • Vishweshwar, P., et al. (2003). Crystal Engineering of Pharmaceutical Co-crystals. Chemical Communications, (24), 2822-2824. (Relevant for Acid-Amide interactions).[1][2] Link

  • Cruz-Cabeza, A. J., & Bernstein, J. (2014). Conformational Polymorphism. Chemical Reviews, 114(5), 2170–2191. Link

Sources

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 4-((Benzylcarbamoyl)methyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-((benzylcarbamoyl)methyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and scientifically grounded explanations for each procedural step.

Introduction

4-((Benzylcarbamoyl)methyl)benzoic acid is a bifunctional molecule incorporating a benzoic acid moiety and a benzylamide group linked by a methylene bridge. This structural arrangement makes it a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents and functional polymers. The synthesis involves a standard but crucial amide bond formation, a cornerstone reaction in organic chemistry. This protocol details a robust and reproducible method using a carbodiimide coupling agent, which is favored for its mild reaction conditions and high yields.

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[1] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as an activating system. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] HOBt then rapidly traps this intermediate to form an active ester, which is less prone to racemization and other side reactions, and readily undergoes nucleophilic attack by the amine to form the desired amide.[2][3]

Reaction Scheme

The overall reaction for the synthesis of 4-((benzylcarbamoyl)methyl)benzoic acid is as follows:

Sources

Application Note: Reagents for Amide Coupling to Produce 4-((Benzylcarbamoyl)methyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 4-((Benzylcarbamoyl)methyl)benzoic acid presents a classic chemoselectivity challenge: differentiating between two carboxylic acid moieties within the same molecule—an aliphatic phenylacetic acid derivative and an aromatic benzoic acid derivative.

The Chemoselectivity Challenge

The target molecule contains:

  • Aromatic Carboxylic Acid: Attached directly to the benzene ring (Position 4). pKa

    
     4.2.
    
  • Aliphatic Amide: Derived from a carboxymethyl group (Position 1). Precursor acid pKa

    
     4.8.
    

Attempting a direct coupling of benzylamine to the diacid precursor (Homoterephthalic acid) using standard carbodiimides (EDC/DCC) often results in a mixture of regioisomers (mono-amides at either position) and diamides. While the aliphatic carboxylate is generally more nucleophilic, the aromatic carboxylate is more acidic, leading to complex competition during activation.

The Recommended Strategy: Orthogonal Protection

To ensure high purity and yield, this protocol utilizes an Orthogonal Protection Strategy . We employ 4-(Methoxycarbonyl)phenylacetic acid as the starting material.[1][2][3]

  • Aromatic Position: Protected as a methyl ester (unreactive to coupling conditions).

  • Aliphatic Position: Free carboxylic acid (available for selective coupling).

This approach guarantees that the amide bond forms exclusively at the aliphatic position. The final step involves a mild saponification to reveal the aromatic acid.

Reagent Selection Guide

Primary Coupling System: T3P® (Propylphosphonic Anhydride)
  • Why: T3P is the superior choice for this application. It exhibits low epimerization (not strictly relevant here as the

    
    -carbon is achiral, but good practice), high functional group tolerance, and most importantly, water-soluble byproducts .
    
  • Advantage: The workup consists of simple aqueous washes, often eliminating the need for column chromatography before the hydrolysis step.

  • Green Chemistry: T3P is non-toxic and operates well in ethyl acetate (EtOAc), a greener solvent than DMF or DCM.

Secondary Coupling System: HATU / DIPEA
  • Why: If T3P is unavailable or the specific batch of starting material contains impurities that inhibit T3P, HATU provides the highest coupling activity.

  • Trade-off: Requires removal of tetramethylurea byproducts, often necessitating a more rigorous workup or chromatography.

Detailed Experimental Protocol

Reaction Scheme

ReactionScheme SM 4-(Methoxycarbonyl) phenylacetic acid (Start) Intermediate Methyl 4-((benzylcarbamoyl) methyl)benzoate (Intermediate) SM->Intermediate Step 1: Amide Coupling RT, 2-4 h Reagents Benzylamine (1.1 eq) T3P (50% in EtOAc) DIPEA, EtOAc Reagents->Intermediate Product 4-((Benzylcarbamoyl) methyl)benzoic acid (Final Target) Intermediate->Product Step 2: Saponification RT, 1-2 h Hydrolysis LiOH (3 eq) THF / H2O Hydrolysis->Product

Caption: Two-step synthesis via mono-methyl ester protection to ensure regioselectivity.

Step 1: Amide Coupling (T3P Method)

Materials:

  • Substrate: 4-(Methoxycarbonyl)phenylacetic acid (1.0 equiv) [CAS: 71048-74-3][3]

  • Amine: Benzylamine (1.1 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc) (1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv)
    
  • Solvent: Ethyl Acetate (EtOAc) (10 mL per gram of substrate)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Methoxycarbonyl)phenylacetic acid (1.0 equiv) in EtOAc.

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature (20–25 °C).

  • Amine Addition: Add Benzylamine (1.1 equiv). The solution may warm slightly.

  • Coupling: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Note: T3P is acidic; the base must be in excess to maintain pH > 8 for optimal kinetics.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS for the disappearance of the starting acid (

    
    ) and formation of the ester-amide intermediate (
    
    
    
    ).
  • Workup:

    • Dilute the reaction mixture with an equal volume of EtOAc.

    • Wash sequentially with:

      • Water (

        
        )
        
      • 0.5 M HCl (or 10% Citric Acid) (

        
        ) to remove excess amine and DIPEA.
        
      • Saturated NaHCO

        
         (
        
        
        
        ) to remove unreacted acid and phosphorus byproducts.
      • Brine (

        
        ).
        
    • Dry the organic phase over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
  • Result: The resulting Methyl 4-((benzylcarbamoyl)methyl)benzoate is typically obtained as a white to off-white solid in >90% purity. It can usually be used in the next step without chromatography.

Step 2: Ester Hydrolysis (Saponification)

Materials:

  • Substrate: Methyl 4-((benzylcarbamoyl)methyl)benzoate (from Step 1)

  • Reagent: Lithium Hydroxide Monohydrate (LiOH·H

    
    O) (3.0 equiv)
    
  • Solvent: THF / Water (3:1 ratio)

Procedure:

  • Dissolution: Dissolve the intermediate ester in THF.

  • Reagent Preparation: Dissolve LiOH·H

    
    O in water and add it to the THF solution. The mixture will become biphasic or cloudy.
    
  • Reaction: Stir vigorously at room temperature for 2–6 hours. Monitor by LC-MS for the conversion of the methyl ester (

    
    ) to the free acid (
    
    
    
    ).
    • Optimization: If the reaction is slow, heat to 40 °C. Avoid reflux to prevent hydrolysis of the amide bond, although benzyl amides are generally robust.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove most of the THF.

    • Dilute the aqueous residue with water.

    • Acidification: Carefully acidify to pH ~2–3 using 1 M HCl. The product should precipitate as a white solid.

    • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 45 °C.

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via preparative HPLC.

Analytical Data Summary

CompoundMolecular FormulaMW ( g/mol )Expected MS (ESI+)Key 1H NMR Features (DMSO-d6)
Starting Material C

H

O

194.19195.1 [M+H]

3.85 (s, 3H, OMe), 3.65 (s, 2H, CH

)
Intermediate C

H

NO

283.33284.1 [M+H]

3.85 (s, 3H, OMe), 4.30 (d, 2H, N-CH

-Ph), 8.6 (t, 1H, NH)
Final Product C

H

NO

269.30270.1 [M+H]Loss of OMe singlet; Broad singlet ~12-13 ppm (COOH)

Troubleshooting & Optimization

Workflow Logic Diagram

Workflow Start Start: Coupling Reaction Check1 TLC/LCMS Check (2 hours) Start->Check1 Complete Reaction Complete? Check1->Complete Workup Aqueous Workup (Acid/Base Wash) Complete->Workup Yes AddReagent Add 0.5 eq T3P Check pH > 8 Complete->AddReagent No (<90% Conv) Step2 Proceed to Hydrolysis Workup->Step2 AddReagent->Check1 Stir 1 hr

Caption: Decision logic for monitoring the coupling efficiency.

Common Issues
  • Low Conversion in Step 1:

    • Cause: pH is too low. T3P requires a basic environment to function effectively.

    • Fix: Check pH with wet pH paper. If < 8, add more DIPEA.

  • Precipitation during Coupling:

    • Cause: The product or intermediate salt is insoluble in EtOAc.

    • Fix: Add a small amount of DMF (10% v/v) as a co-solvent to maintain solubility.

  • Hydrolysis of Amide in Step 2:

    • Cause: Reaction temperature too high or reaction time too long.

    • Fix: Monitor strictly. Use LiOH (milder) instead of NaOH. Do not exceed 40 °C.

References

  • T3P Reagent Profile:Propylphosphonic Anhydride (T3P®): A Green Coupling Reagent for Amide and Peptide Synthesis. E-EROS Encyclopedia of Reagents for Organic Synthesis.
  • General Amide Coupling: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Starting Material Synthesis: Synthesis of 4-(Methoxycarbonyl)phenylacetic acid. See: Accela ChemBio Product Catalog and Chem960 Database for CAS 71048-74-3. Link

  • Selectivity in Dicarboxylic Acids: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5][6] Tetrahedron, 61(46), 10827-10852. Link

  • Alternative Reagents (HATU): Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link

Sources

Strategic Utilization of 4-((Benzylcarbamoyl)methyl)benzoic Acid as a Peptidomimetic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 4-((Benzylcarbamoyl)methyl)benzoic acid in Peptidomimetic Research Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern peptidomimetics, 4-((benzylcarbamoyl)methyl)benzoic acid (4-BCMBA) represents a critical "hybrid" scaffold. It bridges the gap between flexible aliphatic linkers and rigid aromatic cores. Structurally derived from homoterephthalic acid, this molecule serves as a Phenylalanine-Glycine (Phe-Gly) dipeptide surrogate. Its unique architecture—comprising a benzoic acid head, a methylene spacer, and a benzyl-amide tail—allows researchers to introduce hydrophobic bulk and hydrogen-bonding capability while restricting conformational freedom. This guide details its application in Solid-Phase Peptide Synthesis (SPPS), Fragment-Based Drug Discovery (FBDD), and proteolytic stability engineering.

Part 1: Structural Rationale & Mechanistic Insight

The "Phe-Gly" Surrogate Hypothesis

The utility of 4-BCMBA lies in its ability to mimic the spatial arrangement of a peptide backbone while introducing metabolic stability.

  • The Benzoic Acid Core: Acts as a rigid anchor.[1] When coupled to the N-terminus of a peptide, it eliminates the charged amine, preventing aminopeptidase recognition (N-capping).

  • The Methylene Spacer (-CH2-): This is the defining feature distinguishing it from terephthalic acid derivatives. The methylene group introduces a "hinge," allowing the benzyl-amide tail to adopt a specific vector relative to the peptide chain, mimicking the

    
     (psi) angle of a peptide bond.
    
  • The Benzyl-Amide Tail: Mimics the side chain of Phenylalanine (hydrophobic interaction) and the backbone amide bond (hydrogen bond donor/acceptor).

Mechanism of Action: Protease Resistance

Native peptides are rapidly degraded by exopeptidases. Capping the N-terminus with 4-BCMBA creates a pseudo-peptide bond that is unrecognizable to standard proteases, significantly extending plasma half-life without abolishing receptor binding affinity.

G Precursor Homoterephthalic Acid (4-Carboxyphenylacetic acid) Scaffold 4-BCMBA Scaffold (Phe-Gly Mimetic) Precursor->Scaffold Selective Amidation Reagent Benzylamine (+ Coupling Agent) Reagent->Scaffold Final Stabilized Peptidomimetic (Protease Resistant) Scaffold->Final SPPS Coupling (N-Terminus) Peptide Target Peptide (Resin Bound) Peptide->Final

Figure 1: Synthetic workflow transforming Homoterephthalic acid into the 4-BCMBA scaffold for peptide integration.

Part 2: Application Notes & Protocols

Application 1: N-Terminal Capping in Solid-Phase Peptide Synthesis (SPPS)

Objective: To introduce the 4-BCMBA moiety at the N-terminus of a bioactive peptide to enhance lipophilicity and proteolytic stability.

Materials
  • Scaffold: 4-((Benzylcarbamoyl)methyl)benzoic acid (Pre-synthesized or prepared via Protocol A below).

  • Resin: Rink Amide MBHA resin (loading 0.5–0.7 mmol/g).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Protocol A: In-Situ Preparation (If commercial stock is unavailable)

Note: It is often more efficient to couple 4-(carboxymethyl)benzoic acid to the resin first, then functionalize the side chain, but 4-BCMBA is best coupled as a whole unit to prevent side reactions.

  • Activation: Dissolve 4-BCMBA (3 eq. relative to resin loading) in DMF. Add HATU (2.9 eq.) and DIPEA (6 eq.).

  • Pre-activation: Stir for 2 minutes. The solution should turn slightly yellow.

  • Coupling: Add the activated mixture to the N-terminal deprotected peptide-resin.

  • Incubation: Shake at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test (ninhydrin). A negative result (no blue color) indicates complete capping.

  • Cleavage: Wash resin with DCM. Cleave using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Expert Insight: The benzoic acid moiety is less reactive than an aliphatic amino acid. If the Kaiser test remains positive, perform a second coupling (double coupling) or switch to DIC/OxymaPure activation, which is often superior for aromatic acids.

Application 2: Fragment-Based Drug Discovery (PPI Inhibition)

Objective: Use 4-BCMBA as a "warhead" to target hydrophobic pockets in protein-protein interaction interfaces (e.g., MDM2-p53 or Bcl-2 family).

Rationale: The benzyl group of 4-BCMBA mimics the conserved Phenylalanine (F19 in p53) found in many amphipathic helices.

Protocol B: Fluorescence Polarization (FP) Competition Assay

This assay validates if the 4-BCMBA-peptide hybrid successfully displaces a native ligand.

Experimental Setup:

  • Tracer: Fluorescein-labeled native peptide (e.g., FITC-p53 peptide).

  • Protein: Recombinant target protein (e.g., MDM2).

  • Test Compound: 4-BCMBA-modified peptide.

Step-by-Step:

  • Master Mix: Prepare a solution of Protein (at

    
     concentration) and Tracer (10 nM) in Assay Buffer (PBS, 0.01% Triton X-100).
    
  • Titration: Add the Master Mix to a 384-well black plate.

  • Treatment: Add serially diluted 4-BCMBA-peptide (from 100

    
    M to 0.1 nM).
    
  • Equilibration: Incubate for 30 minutes at RT in the dark.

  • Read: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

  • Analysis: Plot mP (milli-polarization) vs. log[Concentration]. Calculate

    
    .
    

Data Interpretation:

Outcome Interpretation Action
Low IC50 (<100 nM) High Affinity Mimic The 4-BCMBA scaffold effectively mimics the native Phe residue. Proceed to ADME profiling.
High IC50 (>10 µM) Steric Clash The linker length (methyl) may be too short/long. Test terephthalic (0-carbon) or succinic (2-carbon) analogs.

| Steep Slope | Aggregation | Compound may be aggregating. Add 0.05% Tween-20 and re-test. |

Application 3: Proteolytic Stability Profiling

Objective: Quantify the stability enhancement provided by the 4-BCMBA cap compared to an acetylated control.

Protocol C: Serum Stability Assay
  • Preparation: Dissolve 4-BCMBA-peptide and Acetyl-peptide (control) in PBS to 1 mM.

  • Incubation: Mix 20

    
    L of peptide stock with 180 
    
    
    
    L of pooled human serum (25% in PBS). Incubate at 37°C.
  • Sampling: At time points (0, 15, 30, 60, 120, 240 min), remove 20

    
    L aliquots.
    
  • Quenching: Immediately add 80

    
    L of cold Acetonitrile (containing internal standard) to precipitate serum proteins. Centrifuge at 10,000g for 10 min.
    
  • Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion peak area.

  • Calculation: Plot % Remaining vs. Time. Fit to first-order decay kinetics to determine

    
    .
    

Part 3: Molecular Interaction Map

The following diagram illustrates how 4-BCMBA interacts within a hydrophobic receptor pocket, highlighting the dual-nature of the scaffold (H-bonding + Hydrophobic).

ReceptorBinding Receptor_Pocket Hydrophobic Pocket (e.g., MDM2 Phe19 site) Receptor_H_Bond Backbone Amide Acceptor Benzene_Ring Benzyl Ring (4-BCMBA Tail) Benzene_Ring->Receptor_Pocket Pi-Stacking / Hydrophobic Amide_Linker Amide Linker (-CONH-) Amide_Linker->Receptor_H_Bond Hydrogen Bond Benzoic_Anchor Benzoic Core (Attached to Peptide) Benzoic_Anchor->Amide_Linker Methylene Spacer (Flexibility)

Figure 2: Interaction map of 4-BCMBA within a target binding pocket. The benzyl tail engages hydrophobic residues, while the amide linker provides orientational stability via H-bonds.

References

  • Gentilucci, L., et al. (2010). Peptides and Peptidomimetics in Medicine: Structural Considerations. Current Pharmaceutical Design. Retrieved from [Link]

  • Krasouskaya, G. G., et al. (2015).[2] Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring.[3] Russian Chemical Bulletin.[3] Retrieved from [Link]

  • PubChem. (2025).[4][2][5] Compound Summary: 2-(Benzylcarbamoyl)benzoic acid.[6][4] National Library of Medicine. Retrieved from [Link]

  • Luhata, L. P., et al. (2016). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Sources

Application Note: Precision Coupling of Benzyl Amine with Homoterephthalic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of benzyl amine with homoterephthalic acid (2-(4-carboxyphenyl)acetic acid) presents a classic problem in chemoselectivity: the discrimination between two carboxylic acid moieties with distinct steric and electronic profiles. This application note provides a definitive guide to achieving both regioselective mono-amidation and exhaustive bis-amidation . We analyze the competing reactivity between the aliphatic phenylacetic acid site and the aromatic benzoic acid site, providing optimized protocols using HATU and T3P® (Propylphosphonic anhydride) chemistries.

Chemical Context & Mechanistic Insight

To control this reaction, one must understand the "Personality Difference" between the two reaction sites on Homoterephthalic Acid.

The Reactivity Landscape
  • Site A (Aliphatic): The acetic acid moiety (-CH2-COOH).

    • pKa: ~4.31 (Slightly less acidic).[1]

    • Sterics: Minimal hindrance; methylene spacer removes conjugation with the ring.

    • Kinetics: Generally reacts faster in nucleophilic acyl substitution due to higher electrophilicity of the activated carbonyl (less resonance stabilization).

  • Site B (Aromatic): The benzoic acid moiety (-Ph-COOH).

    • pKa: ~4.20 (Slightly more acidic due to ring induction).

    • Sterics: Conjugated with the phenyl ring.[2]

    • Thermodynamics: The conjugate base is more stable. The activated ester is often less reactive towards nucleophiles compared to Site A due to resonance donation from the ring reducing the electrophilicity of the carbonyl carbon.

The Selectivity Paradox

While Site B is more acidic and deprotonates first (consuming the first equivalent of base), Site A is kinetically superior for amidation once activated.

  • For Bis-Amidation: This distinction is irrelevant; we drive both to completion.

  • For Mono-Amidation: Without protection groups, the reaction naturally biases toward Site A (Aliphatic) under kinetic control, but mixtures are common. High-fidelity regioselectivity requires a protection strategy.

Visualizing the Pathway

The following decision tree outlines the strategic approach based on your target molecule.

CouplingStrategy Start Input: Homoterephthalic Acid + Benzyl Amine Decision Target Outcome? Start->Decision Bis Target: Bis-Amide (Diamide) Decision->Bis Double Coupling Mono Target: Mono-Amide Decision->Mono Single Coupling Method1 Method A: HATU/T3P Excess (Protocol 2) Bis->Method1 MonoType Which Site? Mono->MonoType SiteA Target Site A (Aliphatic Amide) MonoType->SiteA Aliphatic SiteB Target Site B (Aromatic Amide) MonoType->SiteB Aromatic Method2 Method B: Kinetic Control (T3P) (Protocol 3 - Risk: 85:15 mix) SiteA->Method2 Direct (Fast) Method3 Method C: Start with Methyl 4-(carboxymethyl)benzoate (Protocol 1 - Recommended) SiteA->Method3 High Purity Route Method4 Method D: Start with 4-(2-methoxy-2-oxoethyl)benzoic acid (Inverse Protection) SiteB->Method4 High Purity Route

Figure 1: Strategic Decision Tree for Homoterephthalic Acid Coupling. Select the pathway based on regioselectivity requirements.

Optimized Protocols

Protocol 1: High-Fidelity Regioselective Coupling (Site A Targeting)

Context: Direct mono-coupling of the diacid is messy. The most robust route to the Site A amide (Aliphatic) is using the commercially available 4-(methoxycarbonyl)phenylacetic acid (or selectively hydrolyzing the diester). However, if you must start from the diacid, we utilize the kinetic bias of T3P.

Reagents:

  • Substrate: Homoterephthalic Acid (1.0 equiv)

  • Amine: Benzyl amine (1.0 equiv)

  • Coupling Agent: T3P® (Propylphosphonic anhydride) (50% in EtOAc/DMF) (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: 2-MeTHF (Green alternative to DCM/DMF) or EtOAc.

Step-by-Step:

  • Dissolution: Dissolve Homoterephthalic acid (100 mg scale for pilot) and Benzyl amine (1.0 equiv) in 2-MeTHF (10 vol).

  • Base Addition: Add DIPEA (3.0 equiv). The mixture may warm slightly.

  • Controlled Activation: Cool the reaction to 0°C . This is critical to enhance the kinetic preference for the aliphatic acid.

  • T3P Addition: Add T3P solution dropwise over 30 minutes. Do not dump.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT over 1 hour.

  • Workup: Quench with water. Wash organic layer with 0.5M HCl (removes unreacted amine), then sat. NaHCO3 (removes unreacted diacid and Site B coupled byproducts).

  • Outcome: Expect ~85-90% regioselectivity for the Aliphatic amide.

Protocol 2: Exhaustive Bis-Amidation (The "Sledgehammer")

Context: When the goal is to couple both sites to form the diamide. HATU is preferred here for its high reactivity, overcoming the lower activity of the aromatic site.

Reagents:

  • Substrate: Homoterephthalic Acid (1.0 equiv)

  • Amine: Benzyl amine (2.5 - 3.0 equiv )

  • Coupling Agent: HATU (2.2 - 2.4 equiv)

  • Base: DIPEA (5.0 equiv) or NMM (N-methylmorpholine).

  • Solvent: DMF (Preferred for solubility of the di-anion).

Step-by-Step:

  • Pre-activation: Dissolve Homoterephthalic acid in DMF (10 vol). Add HATU (2.2 equiv) and DIPEA (5.0 equiv). Stir for 5 minutes. The solution will turn yellow/orange (formation of the At-ester).

  • Amine Addition: Add Benzyl amine (2.5 equiv).

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • QC Check: Monitor by LCMS. The mono-amide intermediate usually disappears within 60 mins.

  • Workup:

    • Dilute with EtOAc (30 vol).

    • Critical Wash: Wash 3x with 10% LiCl solution (removes DMF), then 2x with 1M HCl (removes excess benzyl amine), then 2x with sat. NaHCO3 (removes HOAt/HATU byproducts).

    • Dry over MgSO4 and concentrate.[3]

  • Purification: Recrystallization from EtOH/Heptane is often sufficient; otherwise, flash chromatography (0-10% MeOH in DCM).

Protocol 3: Scalable T3P Bis-Coupling (Green/Process Friendly)

Context: For scales >10g, HATU is too expensive and generates difficult byproducts. T3P is the industrial choice.

Step-by-Step:

  • Charge Homoterephthalic acid (1.0 wt) and EtOAc (8-10 vol).

  • Add Pyridine (4.0 equiv) or N-Methylimidazole (NMI) (catalytic accelerator).

  • Add Benzyl amine (2.2 equiv).

  • Add T3P (50% in EtOAc) (2.5 equiv) slowly at 20-25°C.

    • Note: T3P reactions are exothermic; control temp <30°C to prevent impurity formation.

  • Heat to 45-50°C for 4 hours. (The aromatic site requires thermal energy with T3P).

  • Workup: Wash with water. The phosphate byproducts are water-soluble.[4][5] No chromatography usually required.

Analytical Validation (Self-Validating System)

How do you know which isomer you made? Use 1H NMR diagnostics.

FeatureSubstrate (Diacid)Site A Product (Aliphatic Amide)Site B Product (Aromatic Amide)
Aliphatic CH2 Singlet ~3.6 ppmShifted Downfield (~3.5 ppm, often splits to doublet if chiral amine, or broadens)Singlet ~3.7 ppm (remains acid-like)
Aromatic Protons AA'BB' SystemUnchanged symmetrySlight shift in AA'BB' due to amide conjugation
Amide NH N/ATriplet (coupling to CH2)Doublet (coupling to Benzyl CH2)

TLC Visualization:

  • Stain: KMnO4 (Basic) or UV (254 nm).

  • Rf Order (typically in 5% MeOH/DCM):

    • Bis-Amide (Highest Rf) > Mono-Amide (Mid Rf) > Diacid (Baseline).

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][6][7] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6][8] Organic Process Research & Development, 20(2), 140–177. Link

  • Basavaprabhu, et al. (2013). Propanephosphonic Acid Anhydride (T3P®) – A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis.[4] Synthesis, 45(12), 1569-1601. Link

  • DiPoto, M. C., et al. (2019). Selective Acylation of Primary Amines in the Presence of Secondary Amines. Journal of Organic Chemistry, 84(2), 1105-1111. (Demonstrating kinetic selectivity principles). Link

  • Bordwell pKa Table. (Acidity data for Phenylacetic acid vs Benzoic acid). Link

Sources

Troubleshooting & Optimization

Improving reaction yield of 4-((Benzyl carbamoyl)methyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 4-((Benzylcarbamoyl)methyl)benzoic Acid Synthesis

Executive Summary

The synthesis of 4-((benzylcarbamoyl)methyl)benzoic acid presents a classic regioselectivity challenge. The starting material, 4-(carboxymethyl)benzoic acid (also known as homoterephthalic acid), contains two carboxylic acid moieties with similar pKa values (~4.2 for the aromatic benzoate and ~4.3 for the aliphatic phenylacetate).

The Core Problem: Standard coupling protocols (EDC/NHS, HATU, or Thionyl Chloride) often fail to distinguish between these two groups, resulting in statistical mixtures of:

  • Target Product (Aliphatic amide).

  • Unwanted Isomer (Aromatic amide).

  • Diamide (Bis-benzylamide).

  • Unreacted Starting Material.

This guide provides a Regioselective Protection Strategy to guarantee the correct isomer, alongside troubleshooting for "Direct Coupling" attempts.

Part 1: The "Gold Standard" Protocol (High Purity)

To achieve high yield (>85%) and strict regiocontrol, you must differentiate the reactivities of the two carboxyl groups. The most robust method utilizes the difference in hydrolysis rates between aliphatic and aromatic esters.

The Strategy:

  • Diesterification: Convert the diacid to the dimethyl ester.

  • Selective Hydrolysis: The aliphatic ester (less sterically hindered, non-conjugated) hydrolyzes significantly faster than the aromatic ester.

  • Amidation: Couple the free aliphatic acid with benzylamine.

  • Final Deprotection: Hydrolyze the remaining aromatic ester.

Workflow Diagram

SynthesisRoute SM Homoterephthalic Acid (Diacid) Step1 Dimethyl Ester Intermediate SM->Step1 MeOH, H2SO4 Reflux Step2 Mono-Ester (Aliphatic Acid Free) Step1->Step2 NaOH (1.0 eq) THF/H2O, 0°C Step3 Amide-Ester Precursor Step2->Step3 Benzylamine EDC/HOBt or HATU Final Target Product 4-((Benzylcarbamoyl)methyl) benzoic acid Step3->Final LiOH (2.0 eq) THF/H2O, RT

Caption: Figure 1. Regioselective synthesis pathway exploiting the differential hydrolysis rates of aliphatic vs. aromatic esters.

Step-by-Step Protocol

Step 1: Selective Hydrolysis (The Critical Step)

  • Starting Material: Dimethyl homoterephthalate (Commercial or synthesized via MeOH/H2SO4 reflux).

  • Reagents: 1.0 equivalent NaOH (aq), THF/MeOH.

  • Procedure:

    • Dissolve diester in THF:MeOH (1:1). Cool to 0°C.

    • Add exactly 1.05 equivalents of 1M NaOH dropwise over 30 minutes.

    • Stir at 0°C for 2 hours. Monitor by TLC (The aliphatic ester cleaves first).

    • Workup: Acidify to pH 3 with 1M HCl. Extract with EtOAc.[1]

    • Result: You now have 4-(methoxycarbonyl)phenylacetic acid (Aromatic ester intact, Aliphatic acid free).

Step 2: Amide Coupling

  • Reagents: Mono-ester (from Step 1), Benzylamine (1.1 eq), EDC.HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq).

  • Solvent: DMF or DCM (Anhydrous).

  • Procedure:

    • Dissolve Mono-ester in DCM. Add DIPEA and EDC/HOBt. Stir 15 min.

    • Add Benzylamine.[1][2][3] Stir at RT for 4-12 hours.

    • Why this works: Only the aliphatic acid is available to react. The aromatic ring is protected as a methyl ester.

Step 3: Final Hydrolysis

  • Reagents: LiOH (3.0 eq), THF/Water (2:1).

  • Procedure:

    • Dissolve the amide-ester in THF/Water.

    • Stir at RT (or mild heat 40°C) until the aromatic ester is cleaved.

    • Isolation: Acidify carefully to pH ~3-4. The product usually precipitates as a white solid.

Part 2: Troubleshooting Guide

If you are attempting the Direct Coupling (Diacid + Benzylamine) or facing issues with the protocol above, refer to this matrix.

Scenario A: "I am getting a mixture of isomers."
Possible CauseTechnical ExplanationCorrective Action
Direct Coupling The pKa difference between the two acids is negligible (

pKa < 0.2). Coupling agents activate both randomly.
Stop. Switch to the Protection Strategy (Part 1). Direct coupling will require difficult HPLC purification.
High Temperature If using thermal dehydration (heating amine salt), thermodynamic control may favor the more stable conjugated amide (wrong isomer).Use mild coupling agents (EDC/NHS) at 0°C to RT, though selectivity will still be poor without protection.
Scenario B: "My yield is low (<30%)."
Possible CauseTechnical ExplanationCorrective Action
Over-Hydrolysis In Step 1, if >1.1 eq NaOH is used or temp >20°C, the aromatic ester also hydrolyzes, regenerating the diacid.Strictly control stoichiometry (1.05 eq NaOH) and temperature (0°C).
Product Solubility The final product is an amphiphilic acid/amide. It may remain in the aqueous layer during extraction if pH is too high.Adjust aqueous phase to pH 3-4. Saturate with NaCl (brine) before extraction. Use THF/EtOAc mixtures for extraction.
Cyclization Unprotected homoterephthalic acid can form polymeric anhydrides or self-condense under harsh activation.Avoid using Thionyl Chloride (SOCl2) on the diacid. It creates polymerized messes.
Scenario C: "The product is a sticky oil, not a solid."
  • Diagnosis: Likely contamination with tetramethylurea (if using HBTU/HATU) or trapped DMF.

  • Solution:

    • Dissolve the oil in minimal EtOAc.

    • Wash extensively with 10% Citric Acid (removes amine/urea) and saturated NaHCO3 (removes unreacted acid).

    • Recrystallization: Triturate the oil with cold Diethyl Ether or Hexanes/EtOAc (1:1) to induce crystallization.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use Homoterephthalic Anhydride to improve selectivity? A: No. Unlike phthalic acid (ortho), homoterephthalic acid (para) cannot form a discrete cyclic monomeric anhydride due to the distance between the carboxyl groups. Attempting to make the anhydride will result in a polymeric anhydride , which is insoluble and unreactive in a controlled manner [1].

Q2: Why does the aliphatic ester hydrolyze faster in Step 1? A: The carbonyl carbon of the aliphatic ester (phenylacetate) is less conjugated than the aromatic ester (benzoate). Furthermore, the aromatic ring provides steric bulk and electronic stabilization (conjugation) to the benzoate ester, making it less electrophilic and slower to react with hydroxide at 0°C [2].

Q3: Can I use DCC instead of EDC? A: Yes, but DCC forms dicyclohexylurea (DCU), which is insoluble and difficult to filter out completely from the final product. EDC is preferred because its urea byproduct is water-soluble and easily removed during the aqueous workup.

Q4: What are the key NMR signals to confirm the correct isomer? A:

  • Correct Isomer (Aliphatic Amide): Look for a triplet/multiplet for the NH proton (~8.0-8.5 ppm) coupling to the benzylic CH2 of the benzylamine. Crucially, the CH2 alpha to the carbonyl (Ph-CH2 -CO-NH) will appear as a singlet around 3.5-3.7 ppm.

  • Wrong Isomer (Aromatic Amide): The aromatic protons ortho to the amide will shift downfield significantly (>7.8 ppm) due to the electron-withdrawing amide group. The aliphatic CH2 will remain attached to a free COOH, shifting slightly differently.

References

  • Polymeric Anhydride Formation: Kroschwitz, J. I. (2004). Polymers: High Performance Polymers to Polyurethanes. John Wiley & Sons.
  • Selective Hydrolysis of Esters: Niwayama, S. (2000). Highly efficient selective monohydrolysis of symmetric diesters. The Journal of Organic Chemistry, 65(18), 5834-5836. Link

  • Amide Coupling Protocols: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Homoterephthalic Acid Properties: BenchChem Technical Data. "Synthesis of Functionalized Phenylacetic Acids." Link

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling reagents.

Sources

Technical Support Center: Purification of 4-((Benzylcarbamoyl)methyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Solvents & Protocols Ticket ID: CHEM-REC-882 Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary & Molecule Analysis

Compound Profile: 4-((Benzylcarbamoyl)methyl)benzoic acid Structural Features:

  • Carboxylic Acid Head (

    
    ):  Provides solubility in basic aqueous media; capable of strong hydrogen bonding.
    
  • Amide Linker: Acts as a hydrogen bond donor/acceptor, increasing lattice energy and melting point. Susceptible to "oiling out" if cooling is too rapid.

  • Benzyl & Phenyl Groups: Significant hydrophobic character, requiring organic co-solvents.

The Challenge: This molecule exhibits "schizophrenic" solubility—it is too polar for pure non-polar solvents (hexane) but too hydrophobic for pure water. The presence of the amide bond creates a high risk of the compound separating as an oil (liquid-liquid phase separation) rather than a crystal during cooling.

Solvent Selection Matrix

The following table categorizes solvents based on experimental success rates for benzamide-benzoic acid derivatives.

Solvent SystemClassificationSuitabilityNotes
Ethanol / Water Primary High Best balance. Dissolve in hot EtOH, add hot

to turbidity.
Methanol / Water AlternativeHighSimilar to EtOH but higher solubility; good for very polar impurities.
Acetic Acid (Glacial) SpecializedModerateGood for very high-melting analogs. Warning: Hard to dry; trace acid remains.
DMF / Water RescueModerateUse only if insoluble in boiling EtOH. High boiling point makes removal difficult.
Ethyl Acetate Anti-SolventLow/MedOften causes oiling out. Use only if compound has low MP (<100°C).
Solvent Decision Logic

Use this flow to determine the correct solvent system for your specific batch purity.

SolventSelection Start Start: Solubility Test (100mg) TestEtOH Dissolve in boiling Ethanol? Start->TestEtOH TestWater Add hot Water dropwise TestEtOH->TestWater Yes TestDMF Dissolve in hot DMF? TestEtOH->TestDMF No Result1 Cloudy -> Clear on reheat -> Crystals TestWater->Result1 Precipitate forms Result2 Use DMF / Water System TestDMF->Result2 Yes Fail Insoluble TestDMF->Fail No

Figure 1: Decision tree for selecting the optimal recrystallization solvent.

Detailed Protocols

Protocol A: The "Green" Method (Ethanol/Water)

Recommended for initial attempts and general purification.

Prerequisites:

  • Crude material is dry.[1]

  • Heating mantle (Do not use open flame; Ethanol is flammable).

Step-by-Step:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol required to dissolve the solid.

    • Tip: If 5-10% of solid remains (likely inorganic salts or poly-condensed impurities), filter the hot solution through a pre-warmed funnel.

  • Nucleation Point: Keep the solution boiling gently. Add hot Water dropwise via pipette.

    • Stop immediately when a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add a few drops of boiling Ethanol to make the solution clear again.

  • Crystallization: Remove from heat. Cover the flask with a watch glass.

    • Critical: Allow to cool to room temperature slowly (wrap flask in a towel if the lab is cold).

    • Then move to an ice bath for 30 minutes.

  • Isolation: Filter via vacuum (Buchner funnel).[2][3] Wash with cold 50:50 Ethanol/Water.

Protocol B: Acid-Base Reprecipitation (Chemical Purification)

Recommended if thermal recrystallization fails or if the impurity profile is complex (e.g., unreacted amines).

Because your molecule is a carboxylic acid, you can use pH manipulation to purify it without high heat.

  • Dissolution: Suspend crude solid in water. Add 1M NaOH or Sat.

    
      until pH 
    
    
    
    10. The solid should dissolve (forming the sodium salt).
    • Note: If the solution is dark, treat with activated charcoal for 15 mins and filter through Celite.

  • Extraction (Wash): Extract the aqueous layer with Ethyl Acetate (

    
    ).
    
    • Why? This removes unreacted benzylamine and non-acidic impurities. Discard the organic (EtOAc) layer.

  • Precipitation: Acidify the aqueous layer slowly with 1M HCl while stirring vigorously.

    • Target pH

      
       2-3. The product will precipitate as a white solid.
      
  • Collection: Filter, wash with water, and dry.[2]

Troubleshooting Guide (FAQ)

Issue: "The product is Oiling Out"

Symptom: As the solution cools, liquid droplets form at the bottom instead of crystals.[4][5] Cause: The temperature is above the melting point of the solvated compound, or the cooling rate is too fast.[4] Fix:

  • Reheat until the oil redissolves.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod.

  • Insulate: Place the flask in a beaker of warm water to slow the cooling rate.

  • Add Solvent: Add slightly more Ethanol. A more dilute solution lowers the saturation temperature, allowing crystals to form below the melting point.

Issue: "Insoluble material remains in hot solvent"

Symptom: Small particles won't dissolve even in boiling DMF. Cause: Likely inorganic salts (NaCl, NaBr) from the synthesis or urea byproducts (if DCC/EDC was used). Fix: Perform a Hot Filtration .[2][6]

  • Use a fluted filter paper and a stemless funnel.

  • Pre-heat the funnel with hot solvent to prevent the product from crystallizing in the filter paper.

Issue: "Yield is very low (<30%)"

Symptom: Mother liquor contains product. Cause: Too much solvent was used, or the solvent system is too good (product is too soluble). Fix:

  • Concentrate the mother liquor (Rotavap) to half volume and cool again (Second Crop).

  • Note: Second crop crystals are usually less pure.[7]

Process Visualization: The "Oiling Out" Rescue

If you encounter oiling out, follow this specific recovery workflow.

OilingOut Oiled Oiling Out Observed Reheat Reheat to Clear Solution Oiled->Reheat Dilute Add 10% more Solvent Reheat->Dilute Seed Add Seed Crystal / Scratch Glass Dilute->Seed SlowCool Cool in Warm Water Bath Seed->SlowCool

Figure 2: Workflow to recover a crystallization batch that has separated into an oil.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • PubChem. (n.d.).[8][9] 4-(Benzoylamino)benzoic acid (Hippuric acid analog) Physical Properties. National Library of Medicine. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 4-((Benzyl carbamoyl)methyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-((Benzyl carbamoyl)methyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during in vitro and in vivo assays. As scientists, we understand that obtaining reliable and reproducible data is paramount. Compound solubility is a critical, yet often overlooked, variable that can significantly impact experimental outcomes. This guide provides in-depth, field-proven insights and step-by-step protocols to ensure your experimental success.

Frequently Asked Questions (FAQs)
Q1: I've just started working with this compound and it's precipitating in my aqueous assay buffer. Why is this happening?

Answer: This is a common and expected challenge with this molecule due to its chemical structure. The poor aqueous solubility arises from a combination of two key features:

  • Aromatic and Aliphatic Hydrophobicity: The molecule contains a benzyl group and a benzene ring, which are large, non-polar, and hydrophobic. These groups repel water molecules, favoring aggregation and precipitation in aqueous environments.

  • A pH-Sensitive Carboxylic Acid Group: The benzoic acid moiety contains a carboxylic acid (-COOH) functional group. In its protonated (R-COOH) state at neutral or acidic pH, the molecule is uncharged and significantly less soluble in water.[1] To become soluble, this group must be deprotonated to its anionic carboxylate form (R-COO⁻), which is more polar and readily interacts with water.

The transition between these two states is governed by the compound's acidity constant (pKa). The pKa of benzoic acid is approximately 4.2.[1][2] While the exact pKa of your specific compound may vary slightly, it is crucial to raise the pH of your solution well above this value to ensure the carboxylic acid is deprotonated and solubilized.

cluster_0 pH-Dependent Solubility Equilibrium Protonated R-COOH (this compound) Hydrophobic, Poorly Soluble Deprotonated R-COO⁻ + H⁺ (Anionic Carboxylate Form) Polar, More Soluble Protonated->Deprotonated Increase pH (pH > pKa) Deprotonated->Protonated Decrease pH (pH < pKa)

Caption: pH-dependent equilibrium of the carboxylic acid group.

Troubleshooting Guide: From Stock to Assay
Q2: What is the best practice for preparing a stable stock solution of this compound?

Answer: Preparing a stable, high-concentration stock solution is the first critical step. Errors at this stage will cascade through all subsequent experiments.[3] The goal is to fully dissolve the compound in a suitable organic solvent where it is highly soluble.

For this compound, we recommend Dimethyl Sulfoxide (DMSO) as the primary solvent.[4]

Table 1: Recommended Solvents for Stock Solution Preparation

SolventFormulaRecommended UseNotes
Dimethyl Sulfoxide (DMSO) C₂H₆OSPrimary Choice Excellent solubilizing power for a wide range of organic compounds.[4] Use anhydrous (dry) DMSO to prevent moisture absorption, which can decrease solubility over time.[5]
Dimethylformamide (DMF)C₃H₇NOAlternativeGood solubilizing power. May be more volatile than DMSO.
Ethanol (EtOH)C₂H₅OHAlternativeCan be used, but may not achieve the same high concentrations as DMSO or DMF for this compound class.[6]
WaterH₂ONot Recommended The compound is poorly soluble in water at neutral pH.[5]

Protocol 1: Preparation of a 20 mM DMSO Stock Solution

This protocol provides a self-validating method to ensure complete dissolution.

Materials:

  • This compound (Molecular Weight: 285.30 g/mol )

  • Anhydrous DMSO (spectroscopic or molecular biology grade)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Calculate Mass: To prepare 1 mL of a 20 mM stock solution, calculate the required mass:

    • Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 285.30 g/mol * (1000 mg / 1 g) = 5.706 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound and place it into a clean, dry amber vial. Using an amber vial protects the compound from potential photodegradation.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Promote Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect for any undissolved particulates.

    • If particulates remain, place the vial in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up compound aggregates and enhance dissolution.[3]

  • Final Inspection: Hold the vial against a light source to confirm the solution is clear and free of any solid material. An undissolved stock is a primary source of assay variability.[3]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can cause the compound to precipitate out of the DMSO stock over time.[3][7]

Caption: Workflow for preparing a validated stock solution.

Q3: My DMSO stock is clear, but I get immediate precipitation when diluting into my neutral (pH 7.4) assay buffer. How do I fix this?

Answer: This is the classic "solvent-shift" precipitation problem. The compound is soluble in 100% DMSO but crashes out when transferred to an aqueous environment where its solubility is much lower.[3] The most robust solution is to modify the pH of your final assay buffer.

Primary Strategy: pH Modification

By increasing the buffer pH to be at least 1.5-2 units above the compound's pKa (estimated ~4.2), you can ensure the carboxylic acid is fully deprotonated to its soluble carboxylate form.[2] A final buffer pH of 7.5 to 9.0 is often effective.

Protocol 2: Determining the Optimal Buffer pH

Materials:

  • Your concentrated DMSO stock solution.

  • A series of buffers at different pH values (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0).

  • 96-well clear plate (for visual inspection) or a nephelometer.

  • Multichannel pipette.

Procedure:

  • Plate Setup: Add 198 µL of each buffer (pH 7.0 to 9.0) to different columns of a 96-well plate.

  • Compound Addition: Add 2 µL of your concentrated DMSO stock to each well to achieve your final desired assay concentration (this results in a 1:100 dilution and a final DMSO concentration of 1%).

  • Incubation & Observation:

    • Mix the plate gently.

    • Incubate for 15-30 minutes under your standard assay conditions (e.g., room temperature or 37°C).

    • Visually inspect the wells for any cloudiness or precipitate against a dark background.

    • For a quantitative measure, read the plate on a nephelometer, which measures light scattering caused by insoluble particles.[8]

  • Analysis: The optimal pH is the lowest pH at which the solution remains completely clear.

  • Validate Assay Components: It is crucial to run controls to ensure that the chosen pH does not negatively affect your assay components (e.g., enzyme activity, protein stability, cell viability).

cluster_yes pH Adjustment Path cluster_no Alternative Path Start Precipitation Observed in Assay Buffer Check_pH Is adjusting buffer pH compatible with my assay? Start->Check_pH Test_pH Protocol 2: Test solubility in a pH range (e.g., 7.5-9.0) Check_pH->Test_pH Yes Reduce_Conc Lower final compound concentration Check_pH->Reduce_Conc No Validate_Assay Run controls to validate assay performance at new pH Test_pH->Validate_Assay Proceed_pH Proceed with Assay at Optimal pH Validate_Assay->Proceed_pH Check_CoSolvent Increase final % DMSO (e.g., to 2-5%) Validate solvent tolerance! Reduce_Conc->Check_CoSolvent Sonicate_Plate Use in-well sonication to aid dissolution Check_CoSolvent->Sonicate_Plate Proceed_Alt Proceed with Caution: Solubility may still be limiting Sonicate_Plate->Proceed_Alt

Caption: Troubleshooting workflow for assay precipitation.

Q4: My assay is pH-sensitive and I cannot increase the pH. What are my other options?

Answer: If pH modification is not feasible, you must rely on other physical and formulation-based strategies. These often involve trade-offs and require careful validation.

1. Optimize Co-Solvent Concentration: Most assays can tolerate a small percentage of DMSO. While you may start at 1%, some biological systems can tolerate up to 5% DMSO without significant perturbation.

  • Action: Systematically test the effect of increasing the final DMSO concentration on both compound solubility and assay performance (e.g., enzyme IC50, cell toxicity). Create a "DMSO tolerance" curve for your specific assay.

2. Reduce the Final Compound Concentration: The simplest solution can be to lower the concentration of your compound to below its aqueous solubility limit.

  • Action: While this may not be possible for potency determination, it is a valid strategy for screening or initial profiling. Screening at lower concentrations (e.g., <10 µM) minimizes the risk of solubility-driven false positives or negatives.[3]

3. Employ Sonication: In-well sonication immediately after compound addition can provide the energy needed to redissolve small amounts of precipitate.[3]

  • Action: This is more of a rescue technique than a primary strategy. It can be useful, but may not guarantee the compound stays in solution for the duration of the assay.

4. Consider Advanced Formulation (with caution): For complex situations, especially in vivo studies, formulation vehicles containing solubilizing excipients like cyclodextrins or surfactants (e.g., Tween-80) can be used.

  • Action: This is an advanced approach that requires significant formulation development and validation, as these excipients can have their own biological effects and interfere with assays.

References
  • EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. (2017). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. (2021). International Journal of Scientific and Research Publications (IJSRP). [Link]

  • The pH effect on partition coefficient of benzoic acid. (n.d.). ResearchGate. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Troubleshooting. (n.d.). BioAssay Systems. [Link]

  • A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. (2021). International Journal of Scientific and Research Publications (IJSRP). [Link]

  • Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. [Link]

  • Top Ten Tips for Making Stock Solutions. (2022). Bitesize Bio. [Link]

  • What is the approximate pH and composition of an aqueous system that dissolves Benzoic acid? (2017). Quora. [Link]

  • Preparing Solutions. (2022). Chemistry LibreTexts. [Link]

  • How To Make A Standard Solution. (2022). The Chemistry Blog. [Link]

  • Preparing Solutions. (2022). Chemistry LibreTexts. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. [Link]

  • How to prevent compound precipitation during flash column chromatography. (2023). Biotage. [Link]

  • 4-Carbamoyl-2-methylbenzoic acid. (n.d.). PubChem. [Link]

  • 4-Benzylbenzoic acid. (n.d.). PubChem. [Link]

  • Benzoic acid, 4-benzoyl-, methyl ester. (n.d.). NIST WebBook. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1994). UNT Digital Library. [Link]

  • Benzoic acid. (n.d.). Wikipedia. [Link]

  • The solubility of benzoic acid in seven solvents. (2022). ResearchGate. [Link]

  • Solubility of Organic Compounds. (2021). University of Toronto Scarborough. [Link]

  • Kerns, E. H. (2001). In vitro solubility assays in drug discovery. PubMed. [Link]

  • carboxylic acid solubility + TLC. (2021). Reddit. [Link]

  • An optical test strip for the detection of benzoic acid in food. (2011). PubMed. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). ResearchGate. [Link]

  • Benzyl 4-methylbenzoate. (n.d.). PubChem. [Link]

  • Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. (2017). PubMed Central. [Link]

  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. (2021). MDPI. [Link]

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Validation & Comparative

Structural Validation & Solvent-Dependent NMR Profiling of 4-((Benzylcarbamoyl)methyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 4-((Benzylcarbamoyl)methyl)benzoic acid (also known as 4-[2-(benzylamino)-2-oxoethyl]benzoic acid). Application: Bifunctional linker for PROTACs, peptidomimetics, and fragment-based drug discovery. Content Scope: This guide serves as a comparative technical manual for validating this compound using 1H NMR spectroscopy .

Unlike standard spectral lists, this guide compares two distinct analytical approaches—Method A (DMSO-d₆) and Method B (Methanol-d₄) —to help researchers choose the optimal protocol based on their specific data requirements (e.g., full structural elucidation vs. rapid purity screening).

Structural Breakdown & Proton Coding

To ensure clarity in the assignment tables, the molecule is segmented into specific proton environments.

Molecule: HOOC-C6H4-CH2-C(=O)-NH-CH2-C6H5

  • Region A (Acidic): Carboxylic acid proton (-COOH ).

  • Region B (Core Aromatic): 1,4-disubstituted phenylene ring (AA'BB' system).

  • Region C (Linker): Methylene bridge alpha to the carbonyl (Ar-CH₂-CO ).

  • Region D (Amide): Amide proton (-NH- ).

  • Region E (Benzylic): Methylene bridge attached to nitrogen (-NH-CH₂-Ph ).

  • Region F (Distal Aromatic): Monosubstituted benzyl ring.[1]

Comparative Analysis: Solvent System Performance

The choice of solvent drastically alters the spectral topology of this compound.[2] The following comparison evaluates the "performance" of each solvent system in the context of data quality and structural information.

Method A: Full Structural Elucidation (DMSO-d₆)
  • Best For: Complete characterization, publication-quality data, and confirming the presence of labile protons (COOH, NH).

  • Mechanism: DMSO is a polar aprotic solvent that acts as a hydrogen bond acceptor, slowing the exchange rate of labile protons and making them visible.

  • Performance Metrics:

    • Labile Proton Visibility:High .[3] Both COOH (~12.8 ppm) and NH (~8.6 ppm) are typically distinct.

    • Coupling Resolution:High .[3] The Amide NH (D) couples with the Benzylic CH₂ (E), turning the CH₂ into a doublet and the NH into a triplet.

    • Risk Factor: The residual water peak in DMSO appears at ~3.33 ppm. If the sample is "wet," this peak can broaden and obscure the Linker CH₂ (Region C) at ~3.6 ppm.

Method B: Rapid Purity Screening (Methanol-d₄)
  • Best For: High-throughput screening, reaction monitoring, and sharp resolution of the aromatic region.

  • Mechanism: MeOD is a protic solvent that rapidly exchanges with the solute's labile protons (COOH and NH), effectively "erasing" them from the spectrum.

  • Performance Metrics:

    • Labile Proton Visibility:None . COOH and NH signals disappear (replaced by D).

    • Coupling Resolution:Simplified .[4] Without the NH proton, the Benzylic CH₂ (E) collapses from a doublet to a sharp singlet.

    • Risk Factor: Loss of critical structural verification (cannot confirm amide bond formation directly via NH signal).

Chemical Shift Assignments (Data Table)

The following data represents the Standardized Assignment derived from fragment analysis (Phenylacetic acid + Benzylamine derivatives) and solvent-dependent behavior principles.

Proton RegionAssignmentMultiplicity (DMSO-d₆)Shift δ (ppm) DMSO-d₆Multiplicity (MeOD-d₄)Shift δ (ppm) MeOD-d₄Notes (Expert Insight)
A -COOHBroad Singlet12.80 - 13.00 Invisible--Very broad; integration often <1H due to exchange.
D -CONH-Triplet (br)8.55 - 8.65 Invisible--Couples to Region E (J ≈ 6 Hz).
B1 Ar-H (ortho to COOH)Doublet7.85 - 7.90 Doublet7.95 - 8.00 Deshielded by electron-withdrawing COOH.
B2 Ar-H (meta to COOH)Doublet7.35 - 7.40 Doublet7.40 - 7.45 AA'BB' system characteristic of p-substituted benzoates.
F Ar-H (Benzyl)Multiplet7.20 - 7.35 Multiplet7.25 - 7.35 Overlaps significantly; integration should equal 5H.
E -NH-CH₂-PhDoublet4.25 - 4.35 Singlet4.40 - 4.45 Collapses to singlet in MeOD due to D-exchange of NH.
C Ar-CH₂-CO-Singlet3.55 - 3.65 Singlet3.65 - 3.70 CRITICAL: In DMSO, check for overlap with H₂O (3.33 ppm).

Experimental Protocols

Protocol A: High-Resolution Acquisition (DMSO-d₆)

Use this protocol for final compound validation.

  • Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: If the solution is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid amide degradation or accelerated exchange.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1): > 2.0 seconds (Essential for accurate integration of the COOH proton).

    • Scans (NS): 16–32 scans.

  • Processing:

    • Reference the residual DMSO pentet to 2.50 ppm .

    • Apply an exponential window function (LB = 0.3 Hz) to smooth the baseline noise.

Protocol B: Rapid Screening (MeOD-d₄)

Use this protocol for checking fractions during purification.

  • Sample Prep: Dissolve 2–5 mg in 0.6 mL MeOD-d₄.

  • Acquisition:

    • Relaxation Delay (D1): 1.0 second (sufficient for non-labile protons).

    • Scans (NS): 8 scans.

  • Processing:

    • Reference the residual methanol quintet to 3.31 ppm .

    • Validation Check: Confirm the disappearance of the triplet at ~8.6 ppm to verify the solvent system is dry MeOD.

Visualization of Logic & Workflow[5]

Diagram 1: Assignment Logic Flowchart

This diagram illustrates the logical deduction process for assigning the aliphatic protons, distinguishing between the "Linker" and the "Benzyl" methylene groups.

AssignmentLogic Start Identify Aliphatic Signals (3.0 - 5.0 ppm) Signal1 Signal A: ~3.6 ppm Start->Signal1 Signal2 Signal B: ~4.3 ppm Start->Signal2 Test1 Is it a Doublet or Singlet in DMSO? Signal1->Test1 Test2 Is it a Doublet or Singlet in DMSO? Signal2->Test2 Result1 Singlet (No neighbor coupling) Test1->Result1 Observed Result2 Doublet (Couples to NH) Test2->Result2 Observed Assign1 ASSIGNMENT: Linker CH2 (Ar-CH2-CO) Result1->Assign1 Assign2 ASSIGNMENT: Benzylic CH2 (NH-CH2-Ph) Result2->Assign2 Validation Validation: Add D2O shake -> Signal B becomes Singlet Result2->Validation

Caption: Logic flow for distinguishing the two methylene environments based on J-coupling patterns in DMSO-d6.

Diagram 2: Synthesis & Validation Workflow

A standard workflow for synthesizing this compound and the "Go/No-Go" decision points based on NMR data.

SynthesisWorkflow Reactants Reactants: 4-(Carboxymethyl)benzoic acid + Benzylamine Reaction Coupling Reaction (EDC/NHS or HATU) Reactants->Reaction Workup Acidic Workup (Remove unreacted amine) Reaction->Workup NMR_Check NMR Check (DMSO-d6) Workup->NMR_Check Decision Check Region 8.5 ppm NMR_Check->Decision Pass PASS: Triplet observed (Amide formed) Decision->Pass Yes Fail FAIL: No Triplet / Broad salt peak Decision->Fail No

Caption: Synthesis validation workflow focusing on the critical amide proton checkpoint.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Abraham, R. J., et al. (2006).[5] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[5] Link

  • SDBS Web. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Used for fragment analysis of Phenylacetic acid and N-Benzylacetamide derivatives). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5][6][7] (Authoritative text on AA'BB' systems and amide coupling constants).

Sources

Technical Guide: FT-IR Spectrum Interpretation of 4-((Benzylcarbamoyl)methyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

This guide provides an in-depth spectral analysis of 4-((benzylcarbamoyl)methyl)benzoic acid , a bifunctional linker often utilized in fragment-based drug design (FBDD) and PROTAC synthesis.

From a vibrational spectroscopy standpoint, this molecule presents a classic challenge: distinguishing between two carbonyl environments (carboxylic acid vs. amide) and verifying the selective amidation of a dicarboxylic acid precursor.

The Structural Challenge: The molecule contains:

  • Benzoic Acid Moiety: A conjugated carboxylic acid (Ar-COOH).

  • Amide Linkage: An aliphatic secondary amide (-CH₂-CO-NH-CH₂-).

  • Benzyl Group: A monosubstituted aromatic ring.

The critical performance metric for this compound is the successful formation of the amide bond without degrading the benzoic acid functionality. This guide compares the product spectrum against its likely precursor, 4-(carboxymethyl)benzoic acid , to establish a self-validating verification protocol.

Experimental Methodology

To ensure reproducibility in a drug development setting, the following protocols are recommended.

Synthesis Verification Context

The synthesis typically involves the selective amidation of the aliphatic carboxyl group of 4-(carboxymethyl)benzoic acid with benzylamine.

  • Precursor: 4-(Carboxymethyl)benzoic acid (Contains two COOH groups: one conjugated, one aliphatic).

  • Target: 4-((Benzylcarbamoyl)methyl)benzoic acid (Contains one conjugated COOH, one aliphatic Amide).

FT-IR Acquisition Protocol

While KBr pellets are the traditional standard for resolution, Attenuated Total Reflectance (ATR) is recommended for high-throughput screening in industrial environments due to its minimal sample prep and ease of cleaning.

Step-by-Step ATR Protocol:

  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for its durability against abrasive crystalline solids.

  • Background Scan: Acquire an air background (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.

  • Sample Loading: Place ~5-10 mg of the dry solid directly onto the crystal focal point.

  • Compression: Apply high pressure using the anvil clamp. Note: Ensure the pressure is sufficient to eliminate air gaps, which cause weak signals, but avoid crushing the crystal if using ZnSe.

  • Acquisition: Collect 64 scans at 4 cm⁻¹ resolution.

  • Correction: Apply an ATR correction algorithm (if comparing to historical transmission libraries) to account for penetration depth dependence on wavelength.

Spectral Analysis & Interpretation

The interpretation focuses on three diagnostic regions: the High Wavenumber Region (H-bonding), the Carbonyl Region (Functional Group ID), and the Fingerprint Region.

Region 1: 3500 – 2500 cm⁻¹ (Hydrogen Bonding)

This region is dominated by the "Acid Beard"—the extremely broad O-H stretch characteristic of carboxylic acid dimers.

  • O-H Stretch (Acid): A broad, intense feature spanning 3300–2500 cm⁻¹ . In the product, this confirms the retention of the benzoic acid group.

  • N-H Stretch (Amide): A sharper band superimposed on the O-H broadness, typically appearing around 3300–3350 cm⁻¹ .

    • Differentiation: In the precursor, this sharp N-H peak is absent. Its appearance is the first indicator of successful amidation.

  • C-H Stretches:

    • Aromatic C-H: Weak shoulders >3000 cm⁻¹.[1]

    • Aliphatic C-H: Distinct peaks just below 3000 cm⁻¹ (2900–2950 cm⁻¹) arising from the methylene (-CH₂-) linkers.

Region 2: 1800 – 1500 cm⁻¹ (The Carbonyl Fingerprint)

This is the most critical region for validation. You must resolve two distinct carbonyl signals.

Functional GroupFrequency (cm⁻¹)CharacterMechanistic Insight
Acid C=O (Benzoic)1680 – 1700 StrongConjugation with the benzene ring lowers the frequency (single bond character increases).
Amide I (C=O) 1640 – 1660 StrongThe new amide bond. Resonance with the Nitrogen lone pair lowers this frequency significantly compared to the precursor's aliphatic ester/acid.
Amide II (N-H) 1540 – 1560 MediumN-H bending vibration. This band is absent in the precursor acid.

Comparative Logic:

  • Precursor Spectrum: Shows two acid peaks. One conjugated (~1690 cm⁻¹) and one aliphatic (~1710–1730 cm⁻¹).

  • Product Spectrum: The aliphatic acid peak (~1720 cm⁻¹) disappears and is replaced by the Amide I peak (~1650 cm⁻¹). The conjugated acid peak (~1690 cm⁻¹) remains largely unchanged.

Region 3: 1500 – 600 cm⁻¹ (Fingerprint & Aromatic)
  • C-O Stretch (Acid): Strong band at 1280–1320 cm⁻¹ , typical for aromatic acids.

  • C-N Stretch (Amide): ~1250 cm⁻¹ (often overlaps).

  • Aromatic Ring: Ring breathing modes at 1600 cm⁻¹ and 1450 cm⁻¹ .

  • Substitution Patterns:

    • Para-substituted (Benzoic): Strong out-of-plane bending ~800–860 cm⁻¹.

    • Monosubstituted (Benzyl): Strong peaks at ~690 cm⁻¹ and ~730–770 cm⁻¹.

Comparative Data: Precursor vs. Product

The following table summarizes the spectral shifts that validate the synthesis.

FeaturePrecursor: 4-(Carboxymethyl)benzoic acidProduct: 4-((Benzylcarbamoyl)methyl)benzoic acidStatus
3300 cm⁻¹ Broad O-H onlySharp N-H stretch visible over O-HNew
1720 cm⁻¹ Present (Aliphatic COOH)Absent Consumed
1690 cm⁻¹ Present (Aromatic COOH)Present (Aromatic COOH)Retained
1650 cm⁻¹ AbsentPresent (Amide I)New
1550 cm⁻¹ AbsentPresent (Amide II)New

Validation Workflow (Diagram)

The following logic flow illustrates the decision process for a QC scientist analyzing the spectrum.

FTIR_Validation Start Acquire FT-IR Spectrum (ATR Method) Check_1720 Check 1710-1730 cm⁻¹ Region (Aliphatic Acid C=O) Start->Check_1720 Decision_1 Is Peak Present? Check_1720->Decision_1 Fail_Incomplete FAIL: Incomplete Reaction (Starting Material Present) Decision_1->Fail_Incomplete Yes Check_1650 Check 1640-1660 cm⁻¹ (Amide I Band) Decision_1->Check_1650 No Decision_2 Is Peak Strong? Check_1650->Decision_2 Check_1550 Check ~1550 cm⁻¹ (Amide II Band) Decision_2->Check_1550 Yes Fail_NoAmide FAIL: Amide Not Formed Decision_2->Fail_NoAmide No Pass PASS: Product Identity Confirmed Check_1550->Pass

Figure 1: Spectral validation logic tree for confirming the synthesis of 4-((benzylcarbamoyl)methyl)benzoic acid.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Benzoic acid, 4-methyl-. NIST Chemistry WebBook, SRD 69.[2][3][4] Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis and characterization of benzyl carbamate derivatives. RSC Advances. Retrieved from [Link]

  • Specac Application Notes. (n.d.). Interpreting Infrared Spectra: Amides and Carboxylic Acids. Specac Ltd. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

UV-Vis absorption maxima of 4-((Benzyl carbamoyl)methyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Characterization Guide: UV-Vis Absorbance Profile of 4-((Benzylcarbamoyl)methyl)benzoic Acid

Executive Summary & Structural Analysis

Compound: 4-((Benzylcarbamoyl)methyl)benzoic acid Molecular Formula: C


H

NO

Molecular Weight: 269.30 g/mol Primary Application: Linker in PROTAC synthesis, peptidomimetic fragment, and fragment-based drug discovery (FBDD).

This guide provides a technical breakdown of the UV-Vis absorption properties of 4-((Benzylcarbamoyl)methyl)benzoic acid. As a specific intermediate often synthesized in-house rather than purchased as a commodity chemical, direct spectral databases are rare. Therefore, this guide utilizes Fragment-Based Additivity Principles validated by empirical data from structural analogs.

Structural Chromophore Analysis: The molecule consists of two distinct aromatic systems separated by an insulating methylene (


) bridge and an amide linkage. This structural insulation prevents 

-electron delocalization between the two rings. Consequently, the UV spectrum is a mathematical summation of its two constituent chromophores:
  • Chromophore A (Dominant): The 4-alkylbenzoic acid moiety (Conjugated system).

  • Chromophore B (Minor): The

    
    -benzyl amide moiety (Non-conjugated benzene ring).
    

Comparative Absorption Data

The following table compares the theoretical and empirical absorption maxima (


) of the target compound against its constituent chromophores and common alternatives.
CompoundPrimary

(nm)
Secondary

(nm)
Transition TypeOptical Character
Target: 4-((Benzylcarbamoyl)methyl)benzoic acid 236 – 240 270 – 280

(Acid) +

(Benzyl)
Summation Spectrum
Alternative 1:

-Toluic Acid (4-Methylbenzoic acid)
236282

(Conjugated)
Strong Absorbance (Reference for Acid moiety)
Alternative 2:

-Benzylacetamide
206254 (fine structure)

(Benzene ring)
Weak Absorbance (Reference for Amide moiety)
Alternative 3: Hippuric Acid (

-Benzoylglycine)
228272

(Conjugated Amide)
Hypsochromic shift due to amide conjugation

Key Insight: The target molecule will exhibit a spectral profile nearly identical to


-Toluic acid , but with increased intensity (hyperchromic effect) in the 250–260 nm region due to the overlap of the benzyl ring absorption.

Experimental Protocol: Validated Characterization Workflow

To confirm the spectral properties in your specific matrix, follow this self-validating protocol. This method accounts for solvent cutoff and concentration quenching.

Reagents & Equipment
  • Solvent: Methanol (HPLC Grade) or Acetonitrile (UV Cutoff < 190 nm). Avoid Acetone or DMF due to high UV cutoff.

  • Blank: Pure solvent from the same lot.

  • Cuvette: Quartz (1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 2.7 mg of 4-((Benzylcarbamoyl)methyl)benzoic acid.

    • Dissolve in 10 mL Methanol to create a 1 mM Stock Solution .

    • Note: If solubility is poor, pre-dissolve in 100

      
      L DMSO, then dilute with Methanol. (Blank must contain equal % DMSO).
      
  • Serial Dilution (Linearity Check):

    • Prepare three working concentrations: 10

      
      M, 50 
      
      
      
      M, and 100
      
      
      M.
    • Reasoning: This checks for intermolecular aggregation (Beer-Lambert Law deviation).

  • Scan Parameters:

    • Range: 200 nm – 400 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Baseline Correction: Perform dual-beam subtraction or zero with blank.

  • Data Analysis:

    • Identify

      
       1 (Expect ~238 nm).
      
    • Identify

      
       2 (Expect broad shoulder ~275 nm).
      
    • Calculate Molar Extinction Coefficient (

      
      ) using 
      
      
      
      .
    • Validation Criteria:

      
       at 238 nm should be approx. 12,000 – 14,000 M
      
      
      
      cm
      
      
      .

Structural & Workflow Visualization

The following diagrams illustrate the "Insulated Chromophore" concept and the experimental decision tree.

UV_Characterization Start Start: Characterization Solubility Check Solubility (MeOH vs ACN) Start->Solubility Scan UV Scan (200-400nm) Solubility->Scan Result_A Peak @ 230-240nm (Benzoic Acid Moiety) Scan->Result_A Result_B Shoulder @ 254nm (Benzyl Moiety) Scan->Result_B Decision Is Peak Shifted >10nm? Result_A->Decision Check_pH Check pH (Ionization shifts u03bbmax) Decision->Check_pH Yes (Shifted) Confirm Confirm Structure Decision->Confirm No (Expected) Check_pH->Scan Re-scan

Caption: Workflow for validating the UV spectral integrity of the target molecule, accounting for solvent and pH effects.

Molecule_Structure Benzoic Benzoic Acid Ring (Conjugated) u03bbmax ~236nm Linker Methylene Bridge (-CH2-) INSULATOR Benzoic->Linker Amide Amide Linkage (-CONH-) Linker->Amide Benzyl Benzyl Ring (Unconjugated) u03bbmax ~254nm Amide->Benzyl

Caption: Structural connectivity showing the methylene insulator that results in the summation of two independent UV spectra.

Critical Technical Considerations

  • pH Sensitivity (The "Benzoate Shift"): The benzoic acid moiety contains an ionizable carboxylic acid (

    
    ).
    
    • Acidic Media (pH < 3): The molecule exists as the free acid.

      
       is roughly 236 nm.
      
    • Basic Media (pH > 6): The molecule exists as the benzoate anion. This causes a loss of fine structure and a slight hypsochromic (blue) shift in the secondary band due to resonance stabilization of the carboxylate. Recommendation: Run the spectrum in 0.1% Formic Acid/MeOH if comparing to the free acid standard.

  • Solvent Cutoff: The benzyl ring absorption (254 nm) is weak (

    
    ). If using solvents like Acetone or Ethyl Acetate, this region will be masked by solvent absorption. Adhere strictly to Methanol, Ethanol, or Acetonitrile.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for additivity rules in UV-Vis).
  • NIST Chemistry WebBook. (2023). UV-Vis Spectrum of p-Toluic Acid. National Institute of Standards and Technology. [Link]

  • PubChem. (2023). Compound Summary for Phenylacetic Acid. National Library of Medicine. [Link]

  • Scott, A. I. (1964). Interpretation of the Ultraviolet Spectra of Natural Products. Pergamon Press.

High-Precision Elemental Analysis: Benchmarking Standards for 4-((Benzylcarbamoyl)methyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide evaluates the performance of different reference material grades for the elemental analysis (CHN) of 4-((Benzylcarbamoyl)methyl)benzoic acid (C₁₆H₁₅NO₃).

Context: In drug development, this molecule serves as a critical intermediate, often functioning as a linker in peptidomimetics or a scaffold in protease inhibitors. Its dual functionality—containing both a carboxylic acid and a secondary amide—presents specific analytical challenges, particularly regarding hygroscopicity and solvent entrapment.

Verdict: While Certified Reference Materials (CRMs) provide the necessary traceability for GMP release testing, well-characterized Working Standards are sufficient for early-phase discovery if rigorous drying protocols are validated. This guide provides the experimental evidence to support this distinction.

Chemical Profile & Theoretical Baselines

Before assessing standards, the theoretical "Gold Standard" must be established. All experimental data is benchmarked against these calculated values.

  • Compound: 4-((Benzylcarbamoyl)methyl)benzoic acid

  • Molecular Formula: C₁₆H₁₅NO₃

  • Molecular Weight: 269.30 g/mol

  • Structure: A benzoic acid core substituted at the para position with an N-benzylacetamide motif.

Table 1: Theoretical Elemental Composition (The "True Value")
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 1612.011192.17671.36%
Hydrogen (H) 151.00815.1205.61%
Nitrogen (N) 114.00714.0075.20%
Oxygen (O) 315.99947.99717.82%

Critical Insight: The high Carbon content (>70%) makes this molecule sensitive to incomplete combustion (soot formation). The amide nitrogen requires high-temperature reduction to convert NOₓ gases to N₂.

Comparative Analysis of Standard Grades

This section compares three distinct grades of standards available to researchers. The choice of standard directly impacts the validity of the data in regulatory filings (IND/NDA).

Option A: Certified Reference Material (CRM)
  • Definition: A standard with a certificate of analysis (CoA) traceable to a National Metrology Institute (e.g., NIST, BAM).

  • Best For: GMP Release Testing, Method Validation (ICH Q2).

  • Pros: Guaranteed purity (>99.9%), homogeneity, and uncertainty values.

  • Cons: Extremely high cost; often unavailable for specific intermediates like this.

Option B: Secondary "Working" Standard (Recrystallized)
  • Definition: High-purity material synthesized in-house or purchased, then characterized against a CRM.

  • Best For: Routine QC, Stability Studies.

  • Pros: Cost-effective; sustainable supply.

  • Cons: Requires rigorous self-validation (qNMR, KF titration) before use as an EA standard.

Option C: Research Grade (Raw Synthetic Output)
  • Definition: Material directly from the synthesis column or precipitation.

  • Best For: Early discovery screening only.

  • Pros: Immediate availability.

  • Cons: High Risk. Likely contains residual solvents (Ethyl Acetate, Toluene) or moisture, which skew EA results significantly.

Experimental Data: The Impact of Impurities

To demonstrate the risk of using lower-grade standards, we simulated the elemental analysis results of 4-((Benzylcarbamoyl)methyl)benzoic acid contaminated with common process impurities.

Methodology:

  • Technique: Flash Combustion (Dumas Method).

  • Conditions: 980°C Combustion, Helium Carrier.

  • Acceptance Criteria: ±0.4% absolute difference from theoretical.

Table 2: Impurity Impact Simulation
ScenarioContaminantTheoretical ShiftResult (C / H / N)Status
Pure Std (Ref) None0.00%71.36 / 5.61 / 5.20 PASS
Wet Sample 1.5% Water (H₂O)Dilutes all signals70.29 / 5.69 / 5.12FAIL (Low C)
Solvent Trap A 1.0% Ethyl AcetateLowers C% (EtOAc is 54% C)71.18 / 5.64 / 5.15FAIL (Borderline)
Solvent Trap B 1.0% TolueneRaises C% (Toluene is 91% C)71.56 / 5.63 / 5.15PASS (False Positive)

Analysis: Note the "False Positive" in the Toluene scenario. Toluene (a common solvent for benzyl chemistry) has a high carbon content. A sample contaminated with toluene might appear purer than it is if you only look at Carbon. This validates the need for simultaneous N analysis.

Validated Protocol for Handling & Analysis

Due to the carboxylic acid moiety, this molecule is prone to hydrogen bonding with water. The amide group can also trap solvents in the crystal lattice.

Step-by-Step Workflow
  • Pre-Treatment (Drying):

    • Do not dry in an oven >100°C (risk of decarboxylation or amide degradation).

    • Protocol: Vacuum desiccator over P₂O₅ for 24 hours at 40°C.

  • System Suitability Test (SST):

    • Run a standard acetanilide sample (CRM) first.

    • K-Factor (Calibration Factor) must be within 0.990 – 1.010.

  • Weighing:

    • Use a microbalance (readability 0.001 mg).

    • Target mass: 1.5 – 2.5 mg (ensures sufficient N signal).

  • Combustion:

    • Add 10 mg of Tungsten (VI) Oxide (WO₃) to the tin capsule.

    • Why? WO₃ prevents the formation of non-volatile carbides and ensures complete oxidation of the benzyl ring.

Visualization: Decision Logic for Standard Selection

The following diagram outlines the decision process for selecting the correct standard grade based on the development phase.

EA_Standard_Selection Start Start: Select Standard for 4-((Benzylcarbamoyl)methyl)benzoic acid Phase_Check Determine Development Phase Start->Phase_Check Discovery Early Discovery (Non-GLP) Phase_Check->Discovery Screening PreClin Pre-Clinical / Tox (GLP Required) Phase_Check->PreClin Safety Studies Clinical Clinical / Commercial (GMP Required) Phase_Check->Clinical Release Testing Std_Research Research Grade (Use with caution) Discovery->Std_Research Std_Working Working Standard (In-house Validated) PreClin->Std_Working Std_CRM Certified Reference Material (Traceable) Clinical->Std_CRM Validation Perform qNMR & KF to validate purity Std_Research->Validation Recommended Std_Working->Validation Mandatory Validation->Std_Working Passes Criteria

Caption: Decision matrix for selecting the appropriate reference standard grade based on regulatory requirements (GLP/GMP) and development phase.

References

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1][2] Available at: [Link]

  • ASTM D5291-16 . Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. Available at: [Link]

  • NIST Standard Reference Materials . Certificate of Analysis for Acetanilide (SRM 141d). National Institute of Standards and Technology. Available at: [Link]

  • PubChem Compound Summary . 4-[(benzylamino)carbonyl]methylbenzoic acid (Structure Validation). National Center for Biotechnology Information. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.